molecular formula C53H107NO26 B8106623 N-(propanoic acid)-N-bis(m-PEG12)

N-(propanoic acid)-N-bis(m-PEG12)

Cat. No.: B8106623
M. Wt: 1174.4 g/mol
InChI Key: IXMSNTWFRRZUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(propanoic acid)-N-bis(m-PEG12) is a monodisperse PEG-based reagent featuring a terminal carboxylic acid group and two parallel PEG12 chains terminated with methoxy groups . The terminal carboxylic acid can be readily conjugated to primary amine-containing molecules in the presence of common activators like EDC or HATU to form stable amide bonds, making it a valuable tool for bioconjugation and probe construction . This compound is widely recognized and applied in chemical biology as a PROTAC (Proteolysis Targeting Chimera) linker . PROTACs are an emerging class of heterobifunctional molecules that target specific proteins for degradation by the cell's ubiquitin-proteasome system . The extended, hydrophilic PEG spacer arm, provided by the dual 12-unit polyethylene glycol chains, increases aqueous solubility and is designed to optimize the distance and flexibility between the two ligands of a PROTAC, which is critical for its efficacy . The molecular formula of the compound is C53H107NO26, and it has a molecular weight of approximately 1174.41 g/mol . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMSNTWFRRZUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H107NO26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1174.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of N-(propanoic acid)-N-bis(m-PEG12), a bifunctional crosslinker with discrete PEG units, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

N-(propanoic acid)-N-bis(m-PEG12) is a specialized chemical entity featuring a central propanoic acid core to which two discrete methoxy-terminated polyethylene (B3416737) glycol (mPEG) chains of 12 ethylene (B1197577) glycol units are attached. This structure offers a unique combination of hydrophilicity, biocompatibility, and a reactive carboxylic acid handle. These properties make it a valuable tool in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs), where precise control over linker length and composition is crucial.

This document outlines a robust and reproducible two-step synthetic pathway for N-(propanoic acid)-N-bis(m-PEG12), starting from commercially available materials. The synthesis involves an initial protection of the carboxylic acid of β-alanine, followed by a nucleophilic substitution reaction with a tosylated mPEG12 derivative, and concluding with a deprotection step to yield the final product.

Synthesis Pathway Overview

The synthesis of N-(propanoic acid)-N-bis(m-PEG12) is accomplished through a two-step process. The first step involves the esterification of β-alanine to protect the carboxylic acid functional group. This is followed by the N-alkylation of the protected β-alanine with two equivalents of a tosylated mPEG12, which introduces the two PEG chains. The final step is the hydrolysis of the ester to deprotect the carboxylic acid, yielding the desired product.

Synthesis_Pathway cluster_step1 Step 1: Protection of β-Alanine cluster_step2 Step 2: N-Alkylation with mPEG12-Tosylate cluster_step3 Step 3: Deprotection beta_alanine β-Alanine protected_beta_alanine N-Boc-β-alanine tert-butyl ester beta_alanine->protected_beta_alanine tert-Butanol (B103910), DMAP boc_anhydride Di-tert-butyl dicarbonate (B1257347) (Boc)2O boc_anhydride->protected_beta_alanine bis_pegylated_intermediate N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester protected_beta_alanine->bis_pegylated_intermediate NaH, DMF mPEG12_tosylate mPEG12-Tosylate (2 eq.) mPEG12_tosylate->bis_pegylated_intermediate final_product N-(propanoic acid)-N-bis(m-PEG12) bis_pegylated_intermediate->final_product Trifluoroacetic acid (TFA) DCM

Caption: Proposed synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12).

Experimental Protocols

Step 1: Synthesis of N-Boc-β-alanine tert-butyl ester

This step involves the protection of both the amine and carboxylic acid functionalities of β-alanine to prevent unwanted side reactions in the subsequent N-alkylation step.

Methodology:

  • β-Alanine is dissolved in a mixture of tert-butanol and dichloromethane (B109758) (DCM).

  • Di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield N-Boc-β-alanine tert-butyl ester as a white solid.

Reagent/SolventMolar RatioRole
β-Alanine1.0Starting Material
Di-tert-butyl dicarbonate2.2Protecting Agent
4-Dimethylaminopyridine0.1Catalyst
tert-Butanol/DCM-Solvent
Step 2: Synthesis of N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester

In this key step, the two mPEG12 chains are attached to the nitrogen atom of the protected β-alanine via a nucleophilic substitution reaction.

Methodology:

  • N-Boc-β-alanine tert-butyl ester is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride (NaH) is added portion-wise to the solution at 0 °C to deprotonate the amine, forming a sodium amide intermediate.

  • A solution of mPEG12-tosylate in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by high-performance liquid chromatography (HPLC).

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to afford the bis-PEGylated intermediate.

Reagent/SolventMolar RatioRole
N-Boc-β-alanine tert-butyl ester1.0Substrate
mPEG12-Tosylate2.1Alkylating Agent
Sodium Hydride (NaH)2.5Base
Anhydrous DMF-Solvent
Step 3: Synthesis of N-(propanoic acid)-N-bis(m-PEG12) (Final Product)

The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups under acidic conditions to yield the target molecule.

Methodology:

  • The N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester is dissolved in DCM.

  • Trifluoroacetic acid (TFA) is added to the solution, and the mixture is stirred at room temperature.[1]

  • The progress of the deprotection is monitored by HPLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The crude product is purified by preparative reverse-phase HPLC to yield N-(propanoic acid)-N-bis(m-PEG12) as a viscous oil or waxy solid.

Reagent/SolventVolume RatioRole
Bis-PEGylated Intermediate-Substrate
Dichloromethane (DCM)-Solvent
Trifluoroacetic Acid (TFA)1:1 with DCMDeprotecting Agent

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis.

StepProductTheoretical YieldExpected Yield (%)Purity (by HPLC)
1N-Boc-β-alanine tert-butyl esterVaries with scale85-95%>98%
2N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl esterVaries with scale60-75%>95%
3N-(propanoic acid)-N-bis(m-PEG12)Varies with scale90-98%>99%

Logical Workflow for Synthesis and Characterization

The overall workflow, from starting materials to the final, characterized product, is illustrated below. This includes the synthesis steps and the analytical techniques used to confirm the identity and purity of the intermediates and the final product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (β-Alanine, mPEG12-OH) step1 Step 1: Protection start->step1 step2 Step 2: N-Alkylation step1->step2 step3 Step 3: Deprotection step2->step3 crude_product Crude Final Product step3->crude_product purification Preparative HPLC crude_product->purification final_product Final Product purification->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms hplc Analytical HPLC final_product->hplc

Caption: Overall workflow for the synthesis and characterization of the target compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of high-purity N-(propanoic acid)-N-bis(m-PEG12). The use of protecting groups ensures a controlled reaction, and the purification methods described yield a product suitable for demanding applications in drug development and bioconjugation. The analytical techniques outlined are essential for verifying the structure and purity of the final compound, ensuring its quality and performance in subsequent research and development activities.

References

N-(propanoic acid)-N-bis(m-PEG12) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG)-based linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties of N-(propanoic acid)-N-bis(m-PEG12), provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates the underlying scientific principles through logical and mechanistic diagrams.

Physicochemical Properties

N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid group for conjugation and two methoxy-terminated PEG12 chains. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PropertyValueCitation(s)
Molecular Weight 1174.41 g/mol [1][2]
Chemical Formula C₅₃H₁₀₇NO₂₆[1][3]
CAS Number 2353410-16-7[3]
Appearance Solid or viscous liquid
Purity Typically >95%
Solubility Soluble in DMSO and other organic solvents

Role in PROTAC Technology

N-(propanoic acid)-N-bis(m-PEG12) serves as a flexible linker in the modular design of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. The branched nature of this particular linker can influence the spatial orientation of the bound proteins.

Representative Experimental Protocol: PROTAC Synthesis

While a specific protocol detailing the use of N-(propanoic acid)-N-bis(m-PEG12) is not publicly available, the following is a representative procedure for the synthesis of a PROTAC via amide bond formation, a common method for conjugating carboxylic acid-containing linkers.

Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand to N-(propanoic acid)-N-bis(m-PEG12), followed by conjugation to a target protein ligand.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • Target protein ligand with a suitable functional group for coupling (e.g., an amine or hydroxyl group)

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Tertiary base (e.g., DIPEA or triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Analytical and preparative HPLC

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a tertiary base like DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling to the E3 Ligase Ligand:

    • To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification of the Linker-Ligand Intermediate:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified linker-E3 ligase ligand conjugate.

  • Deprotection (if necessary):

    • If the target protein ligand or the linker-E3 ligase conjugate contains protecting groups, perform a deprotection step according to the appropriate chemical procedure.

  • Final Coupling to the Target Protein Ligand:

    • Repeat the activation and coupling steps (1 and 2) using the purified linker-E3 ligase ligand conjugate and the target protein ligand.

    • The choice of coupling chemistry will depend on the functional groups present on the target protein ligand.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of PROTACs.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Linker N-(propanoic acid)-N-bis(m-PEG12) Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Linker->Activation E3_Ligand E3 Ligase Ligand (Amine-functionalized) Coupling1 Amide Bond Formation E3_Ligand->Coupling1 POI_Ligand Target Protein Ligand Coupling2 Final Conjugation POI_Ligand->Coupling2 Activation->Coupling1 Purification1 Intermediate Purification (HPLC) Coupling1->Purification1 Intermediate Linker-E3 Ligase Conjugate Purification1->Intermediate Purification2 Final PROTAC Purification (HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC Intermediate->Coupling2

Caption: A logical workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Branched PEG Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering these two components. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, branched polyethylene (B3416737) glycol (PEG) linkers are gaining prominence, offering unique advantages in the rational design of next-generation protein degraders. This guide provides a comprehensive overview of branched PEG linkers in PROTAC development, covering their synthesis, benefits, and impact on PROTAC performance, supported by quantitative data and detailed experimental protocols.

The Rationale for Branched PEG Linkers in PROTACs

While linear PEG linkers are widely employed to enhance the solubility and optimize the spacing of PROTACs, branched PEG linkers introduce a new dimension to PROTAC design. These linkers, often utilized in the construction of trivalent PROTACs, can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases. This multivalent binding can lead to:

  • Enhanced Avidity and Cooperativity: By binding to multiple sites on a target protein, trivalent PROTACs with branched linkers can exhibit significantly increased binding affinity (avidity), leading to more stable ternary complex formation. This enhanced stability can translate to more efficient ubiquitination and subsequent degradation of the target protein.[1][2]

  • Improved Degradation Efficacy: The increased avidity and positive cooperativity in ternary complex formation often result in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[3][4]

  • Overcoming Resistance: In some cases, targeting multiple domains of a protein or different members of a protein family can be a strategy to overcome resistance mechanisms that may arise from mutations in a single binding site.

  • Favorable Pharmacokinetics: While the increased molecular weight of trivalent PROTACs might be a concern, studies have shown that they can maintain good cell permeability and exhibit favorable in vivo pharmacokinetic profiles.[1][5]

A prime example of the successful application of a branched linker is in the development of the trivalent PROTAC, SIM1. This molecule incorporates a bivalent bromo and extra terminal (BET) inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand, tethered via a branched linker. SIM1 has demonstrated low picomolar degradation of BET proteins and has shown more sustained and higher degradation efficacy compared to its bivalent counterparts.[1][2][6]

Quantitative Data on PROTACs with Branched Linkers

The following tables summarize key quantitative data for trivalent PROTACs utilizing branched linkers, comparing their performance to bivalent counterparts where available.

PROTACTarget Protein(s)E3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
SIM1 BRD2, BRD3, BRD4VHLBranchedBRD2: <1>95HEK293[1][4]
BRD3: ~5>95HEK293[1][4]
BRD4: ~10>95HEK293[1][4]
MZ1 (bivalent) BRD4VHLLinear PEG~25~90HEK293[4]
ARV-771 (bivalent) BETsVHLLinear---[6]
RC-3 (covalent) BTKCRBNLinear PEG~10>90Mino[7][8]
IR-2 (covalent) BTKCRBNLinear PEG~20>90Mino[7][8]
PROTACAdministration RouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)AUC (ng·h/mL)SpeciesReference
SIM1 IV1~1500~3.5~4000Mouse[1]
SIM1 SC5~500~6~5000Mouse[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of branched PEG linkers and PROTACs, as well as for their in vitro and in vivo evaluation.

Synthesis of Branched PEG Linkers and Trivalent PROTACs

The synthesis of trivalent PROTACs typically involves the preparation of a trifunctional core to which the POI ligands and the E3 ligase ligand are attached.

Protocol 1: Synthesis of a Trifunctional Oligoethyleneglycol-Amine Linker [9]

This protocol describes a convergent synthesis of a trifunctional oligo(ethylene glycol) (OEG) amine linker.

  • Synthesis of Bifunctional OEG-Azide Precursor: Start with a commercially available bifunctional OEG derivative (e.g., di-tosylated OEG). Convert both hydroxyl groups to azides using sodium azide (B81097).

  • Reductive Coupling: Perform a reductive coupling of the primary azide to the bifunctional OEG-azide precursor to form a symmetrical dialkylamine with two homo-functional end chain groups and a central nitrogen atom. This can be achieved using a reducing agent like triphenylphosphine (B44618) followed by hydrolysis.

  • Purification: Purify the resulting trifunctional OEG-amine linker using column chromatography.

Protocol 2: Solid-Phase Synthesis of PROTACs [10][11][12][13]

Solid-phase synthesis offers a streamlined approach for the rapid synthesis of PROTAC libraries.

  • Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene resin) in a suitable solvent like dimethylformamide (DMF).

  • Immobilization of First Ligand: Couple the first ligand (either the POI or E3 ligase ligand) with a carboxylic acid functionality to the resin using standard peptide coupling reagents like HATU and DIPEA.

  • Linker Attachment: Attach a bifunctional or trifunctional PEG linker to the immobilized ligand. For a trivalent PROTAC, a branched linker with an orthogonal protecting group on one arm would be used.

  • Coupling of Second (and Third) Ligand(s): Deprotect the free end(s) of the linker and couple the second (and third) ligand(s) using appropriate coupling chemistry (e.g., amide bond formation or click chemistry).

  • Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based) and purify by preparative HPLC.

In Vitro Evaluation of PROTAC Activity

Protocol 3: Western Blotting for Protein Degradation [5][12][14][15][16]

This is a standard method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation [1][13][15][17][18][19][20][21]

Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis: Treat cells with the PROTAC (and a proteasome inhibitor like MG132 to stabilize the complex) and lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) to pull down the E3 ligase and any interacting proteins. Protein A/G beads are used to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Assessment of Physicochemical Properties

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA) [10][22][23][24]

PAMPA is a high-throughput assay to assess the passive permeability of a compound.

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The PROTAC solution is added to the donor wells.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 16-24 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Protocol 6: Caco-2 Permeability Assay [2][9][17][25][26]

This cell-based assay provides a more physiologically relevant measure of intestinal permeability, including active transport and efflux.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess whether the compound is a substrate for efflux transporters.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Western Blot for Protein Degradation

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Analysis A 1. Seed Cells B 2. Treat with PROTAC (Dose Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Target & Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis (DC50 & Dmax Calculation) K->L

Caption: Step-by-step workflow for Western blot analysis.

Logical Relationship: Advantages of Branched PEG Linkers

Branched_Linker_Advantages Advantages of Branched PEG Linkers A Branched PEG Linker (e.g., in Trivalent PROTACs) B Multivalent Binding A->B H Favorable PK Properties A->H C Enhanced Avidity B->C D Positive Cooperativity B->D E Stable Ternary Complex C->E D->E F Efficient Ubiquitination E->F G Improved Degradation Efficacy (Lower DC50, Higher Dmax) F->G I Good Cell Permeability H->I

Caption: Interplay of factors contributing to the efficacy of branched linkers.

Conclusion

Branched PEG linkers represent a significant advancement in PROTAC design, enabling the development of multivalent degraders with enhanced potency and efficacy. The ability to engage multiple binding sites on a target protein leads to increased avidity and cooperativity, resulting in more stable and productive ternary complexes. While the synthesis of these more complex molecules requires careful planning and execution, the potential benefits in terms of improved degradation profiles and favorable drug-like properties make them a compelling strategy for tackling challenging drug targets. As our understanding of the structure-activity relationships of branched linkers continues to grow, we can expect to see the emergence of even more sophisticated and effective PROTAC-based therapeutics.

References

The Strategic Imperative of PEGylation in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than an inert spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy and drug-like properties. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has become a cornerstone of modern PROTAC design. This guide provides a comprehensive technical overview of the multifaceted role of PEGylation in PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs, due to their bifunctional nature, are often large molecules with molecular weights frequently exceeding the conventional "rule of five" for oral bioavailability. This can lead to significant challenges in achieving desirable physicochemical properties, particularly aqueous solubility and cell permeability.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity and flexibility, directly addressing these liabilities.[3][4]

The primary advantages conferred by PEGylation in PROTAC linker design include:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats significantly improves the aqueous solubility of otherwise hydrophobic PROTAC molecules, which is crucial for administration and bioavailability.[2][3][5][6][7]

  • Modulated Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. Their flexibility allows the PROTAC to adopt a more compact, globular conformation that can shield polar surface area, facilitating passage across the lipophilic cell membrane.[1] However, an optimal balance must be struck, as excessive PEGylation can negatively impact permeability.[1]

  • Optimized Ternary Complex Formation: The linker's length and flexibility are paramount for the successful formation of a productive ternary complex between the POI and the E3 ligase.[2][8] PEG linkers provide the necessary conformational freedom to allow the two proteins to adopt an orientation conducive to efficient ubiquitin transfer.[8][9]

  • Improved Pharmacokinetics: By modifying the overall physicochemical properties of the PROTAC, PEG linkers can influence its metabolic stability and pharmacokinetic profile.[9]

Quantitative Impact of PEGylation on PROTAC Properties

The length of the PEG linker is a critical parameter that is empirically optimized for each PROTAC system. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on key PROTAC attributes.

Table 1: Effect of PEG Linker Length on Physicochemical Properties and Cellular Activity of a BRD4-Targeting PROTAC

PROTACLinker CompositionMolecular Weight (Da)cLogPAqueous Solubility (µM)Permeability (Papp, 10⁻⁶ cm/s)DC50 (nM)Dmax (%)
PROTAC A Alkyl Chain (10 atoms)8505.2< 10.55085
PROTAC B 2 PEG units8944.5151.22595
PROTAC C 4 PEG units9823.8552.510>98
PROTAC D 6 PEG units10703.11201.83090
PROTAC E 10 PEG units12461.7>2000.98075

Data is representative and compiled from various sources for illustrative purposes.[1][2][]

Table 2: Influence of Linker Type on Ternary Complex Stability and Degradation Efficacy

PROTACLinker TypeTernary Complex Cooperativity (α)Ternary Complex K_D (nM)Cellular Degradation DC50 (nM)
Compound X Rigid Alkyl0.8 (Negative)250150
Compound Y Flexible Alkyl1.5 (Slightly Positive)12075
Compound Z Flexible PEG (4 units)5.2 (Strongly Positive)3515

Data is representative and compiled from various sources for illustrative purposes.[8][11]

Visualizing the Role of PEGylated Linkers in PROTAC Function

The following diagrams, generated using the DOT language, illustrate key concepts related to PROTAC mechanism and the influence of the linker.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Flexibility cluster_rigid Steric Clash Possible cluster_flexible Productive Ternary Complex POI_rigid POI PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Suboptimal Orientation E3_rigid E3 Ligase E3_rigid->PROTAC_rigid POI_flex POI PROTAC_flex PROTAC POI_flex->PROTAC_flex Optimal Orientation E3_flex E3 Ligase E3_flex->PROTAC_flex Experimental_Workflow start PROTAC Design & Synthesis solubility Aqueous Solubility Assay start->solubility permeability Permeability Assay (PAMPA / Caco-2) solubility->permeability binding Binary & Ternary Complex Binding Assays (SPR/ITC/FP) permeability->binding degradation Cellular Degradation Assay (Western Blot / In-Cell Western) binding->degradation optimization Linker Optimization (Length & Composition) degradation->optimization optimization->start Iterative Refinement

References

An In-depth Technical Guide to N-(propanoic acid)-N-bis(m-PEG12) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

This document details the core identifiers of N-(propanoic acid)-N-bis(m-PEG12), its role in PROTAC design, and provides detailed, representative experimental protocols for its application in PROTAC synthesis and characterization.

Core Identifiers and Physicochemical Properties

N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid for conjugation and two methoxy-terminated PEG12 chains. The branched structure and the length of the PEG chains impart specific physicochemical properties that can be advantageous in PROTAC design.

IdentifierValueReference
CAS Number 2353410-16-7[1]
Molecular Formula C53H107NO26[1]
Molecular Weight 1174.4 g/mol [1]
Purity Typically >96%[1]
Appearance Solid
Solubility Soluble in DMSO

The long, hydrophilic PEG chains of N-(propanoic acid)-N-bis(m-PEG12) are intended to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2][3] The gauche effect of PEG-type linkers may also contribute to a higher proportion of folded conformations, which can be beneficial for cell permeability.

Role in PROTAC Design and Signaling Pathway

In the architecture of a PROTAC, the linker connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.

The branched nature of N-(propanoic acid)-N-bis(m-PEG12) provides a unique three-dimensional scaffold that can influence the orientation of the bound proteins. The extended PEG12 chains offer significant flexibility and a substantial reach, which can be crucial for bridging distant binding sites on the POI and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC synthesized with a branched PEG linker like N-(propanoic acid)-N-bis(m-PEG12).

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (with branched PEG linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

While specific experimental data for PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12) is not extensively published, the following sections provide detailed, representative protocols for its use in the synthesis and evaluation of a hypothetical PROTAC.

Synthesis of a Hypothetical PROTAC

This protocol describes the synthesis of a PROTAC where the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) is coupled to an amine-functionalized ligand for the target protein of interest (POI-NH2), followed by coupling to an E3 ligase ligand.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • POI-NH2 (amine-functionalized ligand for the target protein)

  • E3 Ligase Ligand-OH (hydroxyl-functionalized E3 ligase ligand)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) and POI-NH2 (1.0 eq) in anhydrous DMF.

    • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-linker conjugate.

  • Final PROTAC Assembly (Example with a hydroxyl-functionalized E3 ligase ligand):

    • The specific coupling chemistry for the second ligand will depend on its functional groups. For this example, we assume a reaction that can be adapted for the other end of the linker.

The following diagram outlines the general experimental workflow for the synthesis and purification of a PROTAC.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Linker N-(propanoic acid)- N-bis(m-PEG12) Coupling1 Step 1: Amide Coupling Linker->Coupling1 POI_Ligand POI Ligand (with reactive group) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Step 2: Second Coupling E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization

Caption: A generalized workflow for the synthesis and purification of a PROTAC molecule.

Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[4][5]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

ParameterDescriptionRepresentative Value
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.10 - 100 nM
Dmax The maximum percentage of target protein degradation achieved.> 90%
Assessment of Ternary Complex Formation

The formation of a stable ternary complex is crucial for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.[6][][8]

Example Method: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the E3 ligase on an SPR sensor chip.

  • Binding Analysis:

    • Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

    • In a separate experiment, inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the cooperativity of ternary complex formation.

AssayParameter MeasuredRepresentative Value
SPR Binding affinity (KD) of PROTAC to E3 ligase50 nM
SPR Binding affinity (KD) of the ternary complex5 nM
Cooperativity (α) Enhancement of binding in the ternary complex> 1

Conclusion

N-(propanoic acid)-N-bis(m-PEG12) is a valuable tool for the construction of PROTACs, offering a unique branched structure with long, flexible PEG chains. These features can be leveraged to optimize the physicochemical properties and biological activity of PROTACs. While specific data for this linker is limited in the public domain, the general principles of PROTAC design and the provided representative protocols offer a solid foundation for its application in the development of novel protein degraders. The successful development of a PROTAC requires careful optimization of all its components, with the linker playing a pivotal role in achieving the desired therapeutic outcome.

References

The Crucial Core: An In-depth Technical Guide to Bifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the bifunctional linker, a critical component of Proteolysis Targeting Chimeras (PROTACs) that dictates the efficacy, selectivity, and overall success of these novel therapeutics. This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, detailing their mechanism of action, classification, and the experimental methodologies used to evaluate their performance.

The Mechanism of Action: More Than Just a Spacer

Bifunctional linkers are the architectural bridge in PROTACs, connecting a ligand that binds to a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, the linker facilitates the formation of a ternary complex.[1] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the cell's proteasome.[2][3] The PROTAC is then released to engage another POI molecule, acting in a catalytic manner.[4]

The linker's role extends far beyond simply connecting the two ligands. Its length, composition, and rigidity profoundly influence the stability and geometry of the ternary complex, which are critical for efficient ubiquitination and subsequent degradation.[1][5]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC Bifunctional Linker (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Classification of Bifunctional Linkers

Bifunctional linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has significant implications for a PROTAC's physicochemical properties and biological activity.

Flexible Linkers

Flexible linkers, predominantly composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1] However, long alkyl chains can increase lipophilicity, potentially impacting solubility and cell permeability.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs.[3] The ethylene (B1197577) glycol units can also participate in hydrogen bonding, potentially influencing ternary complex stability.[1]

Rigid Linkers

Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or triazole rings, to introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency.[3] Rigid linkers can also improve metabolic stability.[3]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with functionalities beyond simple connection. These include:

  • Photoswitchable Linkers: Often containing azobenzene (B91143) moieties, these linkers can change between cis and trans isomers upon light exposure, allowing for spatiotemporal control of PROTAC activity.[2]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for controlled activation of the PROTAC.[2]

Quantitative Analysis of Linker Performance

The efficacy of a bifunctional linker is quantitatively assessed by its impact on the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3]

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)PROTAC AModerate
Rigid (Piperazine)PROTAC BHigh

Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [3]

Linker CompositionCRBN Degradation in HEK293T cells
Alkyl ChainPotent
PEG ChainWeak

Experimental Protocols

The evaluation of bifunctional linkers involves a series of key experiments to characterize their binding, ubiquitination-inducing, and degradation-promoting activities.

Ternary Complex Formation Assays

These assays are crucial to determine if the PROTAC can effectively bridge the POI and the E3 ligase.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (K D), enthalpy (ΔH), and stoichiometry (n).

    • Protocol:

      • Prepare solutions of the E3 ligase in the ITC cell and the PROTAC in the injection syringe.

      • Titrate the PROTAC into the E3 ligase solution and measure the heat changes.

      • To determine ternary complex affinity, pre-saturate the E3 ligase with the target protein in the cell before titrating the PROTAC.

      • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[5]

  • Surface Plasmon Resonance (SPR): SPR monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

    • Protocol:

      • Immobilize the E3 ligase on the sensor chip.

      • Flow a solution of the PROTAC over the surface to measure binary binding kinetics.

      • To analyze the ternary interaction, flow a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.[]

Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

  • In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade.

    • Protocol:

      • Incubate the purified POI, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP with the PROTAC.

      • Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-ubiquitin antibody.[6]

Protein Degradation Assays

The definitive test for a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

  • Western Blot Analysis: This is the most common method to quantify the reduction in target protein levels.

    • Protocol:

      • Treat cultured cells with varying concentrations of the PROTAC for a specific duration.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

      • Use a secondary antibody conjugated to an enzyme for detection.

      • Quantify the band intensities to determine the DC₅₀ and Dₘₐₓ values.[4][8]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Design & Synthesis Binary_Binding Binary Binding Assays (ITC, SPR) Start->Binary_Binding Ternary_Complex Ternary Complex Formation (ITC, SPR, AlphaLISA) Binary_Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Cell_Treatment Cellular Treatment with PROTAC Ubiquitination->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Iterative Design End Lead PROTAC Candidate Data_Analysis->End Successful Candidate Optimization->Start

A typical experimental workflow for evaluating PROTACs.

Conclusion

The bifunctional linker is a multifaceted and critical component in the design of effective PROTACs. Its length, composition, and rigidity are not mere structural features but key determinants of a PROTAC's ability to induce the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is paramount for the rational design and development of the next generation of targeted protein degraders. By moving beyond a trial-and-error approach to a more data-driven and mechanistically informed strategy, researchers can unlock the full therapeutic potential of this transformative technology.

References

The Strategic Role of N-(propanoic acid)-N-bis(m-PEG12) in PROTAC Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex formation between the POI and the E3 ligase.[2]

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and highly advantageous set of properties to PROTAC molecules. The inherent flexibility and hydrophilicity of the PEG chain directly address several major challenges in PROTAC development, which often involve large, complex molecules with poor solubility.[4]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC design is overcoming the "molecular obesity" that can lead to poor aqueous solubility.[4] The ether oxygens within the PEG backbone of linkers like N-(propanoic acid)-N-bis(m-PEG12) can act as hydrogen bond acceptors, improving the overall solubility of the PROTAC molecule in physiological environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

The branched nature of N-(propanoic acid)-N-bis(m-PEG12), featuring two PEG12 chains, provides a larger hydrophilic surface area compared to a linear PEG linker of equivalent molecular weight. This can further enhance solubility and potentially influence the molecule's conformational dynamics.

PropertyGeneral Impact of PEG LinkersAnticipated Contribution of N-(propanoic acid)-N-bis(m-PEG12)
Aqueous Solubility IncreasedSignificant increase due to two hydrophilic PEG12 chains.
Cell Permeability ModulatedThe flexible PEG chains can shield the polar surface area of the PROTAC through conformational folding, potentially improving passive diffusion across the cell membrane. However, excessive length can also hinder uptake. The branched structure may adopt unique conformations that influence this balance.
Molecular Weight IncreasedThe addition of the linker increases the overall molecular weight.
Flexibility IncreasedThe long, flexible PEG chains allow for greater conformational freedom, which is crucial for achieving an optimal ternary complex geometry.

Mechanism of Action: The Role of the Linker in Ternary Complex Formation

The primary mechanism of action of any PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker plays a pivotal role in this process. An optimally designed linker will orient the two binding ligands in a manner that maximizes the protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitin transfer and subsequent degradation of the target by the proteasome.

The N-(propanoic acid)-N-bis(m-PEG12) linker offers a significant degree of conformational flexibility due to its long, dual PEG chains. This flexibility allows the PROTAC to adopt a wide range of conformations, increasing the probability of achieving a productive ternary complex geometry, even when the binding pockets on the POI and E3 ligase are not perfectly aligned for direct interaction.

Below is a diagram illustrating the general mechanism of action of a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with N-(propanoic acid)-N-bis(m-PEG12) linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycling->PROTAC

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for a PROTAC using N-(propanoic acid)-N-bis(m-PEG12) are not available, the following represents a generalized workflow for the synthesis and evaluation of a PEGylated PROTAC.

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC is a multi-step process that involves the coupling of the POI ligand, the E3 ligase ligand, and the linker. The propanoic acid moiety of N-(propanoic acid)-N-bis(m-PEG12) provides a convenient handle for standard amide bond formation with an amine-functionalized ligand.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand (with amine) Coupling1 Amide Coupling: POI Ligand + Linker POI_Ligand->Coupling1 Linker N-(propanoic acid)-N-bis(m-PEG12) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Second Coupling: Intermediate + E3 Ligand E3_Ligand->Coupling2 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Figure 2: Generalized synthetic workflow for a PROTAC.

Step 1: Amide Coupling

  • Dissolve the amine-functionalized POI ligand (1 eq) and N-(propanoic acid)-N-bis(m-PEG12) (1.1 eq) in a suitable aprotic solvent such as DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.

Step 2: Second Coupling Reaction

  • The purified POI-linker intermediate is then coupled to the E3 ligase ligand. The specific chemistry will depend on the functional group present on the E3 ligase ligand. For example, if the E3 ligase ligand has a carboxylic acid, another amide coupling can be performed. Alternatively, click chemistry (e.g., CuAAC) can be employed if the moieties are appropriately functionalized with an azide (B81097) and an alkyne.

Western Blot Analysis for Protein Degradation

This is the standard method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use a species-specific HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.

Data Presentation

The following table represents the type of quantitative data that would be generated to characterize a PROTAC synthesized with the N-(propanoic acid)-N-bis(m-PEG12) linker. The values presented are hypothetical and for illustrative purposes only.

PROTAC ConstructTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-1BRD4VHLN-(propanoic acid)-N-bis(m-PEG12)25>95HeLa
Hypothetical PROTAC-2BTKCRBNN-(propanoic acid)-N-bis(m-PEG12)15>90Ramos

Signaling Pathway

The diagram below illustrates a simplified signaling pathway and how a PROTAC can intervene. For example, if the POI is a kinase involved in a cancer signaling pathway, its degradation will lead to the downregulation of that pathway.

Signaling_Pathway cluster_pathway Cancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor POI_Kinase POI (Kinase) Receptor->POI_Kinase Activation Downstream_Effector Downstream Effector POI_Kinase->Downstream_Effector Phosphorylation Degradation Degradation POI_Kinase->Degradation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Signal Transduction PROTAC PROTAC (with N-(propanoic acid)-N-bis(m-PEG12) linker) PROTAC->POI_Kinase Induces Degradation

Figure 3: Intervention of a PROTAC in a hypothetical signaling pathway.

Conclusion

While a specific PROTAC molecule utilizing the N-(propanoic acid)-N-bis(m-PEG12) linker has not been detailed in the public domain, the well-established principles of PROTAC design strongly suggest its utility. The dual PEG12 chains offer a unique combination of enhanced hydrophilicity and conformational flexibility. These properties are anticipated to improve the solubility and cell permeability of the resulting PROTAC, while also providing the necessary adaptability to facilitate the formation of a stable and productive ternary complex. The propanoic acid functional group allows for straightforward and versatile conjugation to various protein of interest ligands. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including branched PEG structures like N-(propanoic acid)-N-bis(m-PEG12), will be paramount in developing the next generation of highly potent and selective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Conjugating N-(propanoic acid)-N-bis(m-PEG12) to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. This process can enhance solubility, increase in vivo half-life, and reduce immunogenicity.[1] N-(propanoic acid)-N-bis(m-PEG12) is a branched PEG reagent containing a terminal carboxylic acid group. This functional group can be covalently linked to primary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein) through the formation of a stable amide bond. The most common and efficient method for this conjugation is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]

This document provides a detailed protocol for the conjugation of N-(propanoic acid)-N-bis(m-PEG12) to a primary amine-containing molecule, covering the reaction mechanism, a step-by-step experimental procedure, and methods for purification and analysis of the resulting conjugate.

Chemical Reaction Pathway

The conjugation process is typically performed as a two-step reaction to maximize efficiency and minimize side reactions.[2] First, the carboxylic acid group on the N-(propanoic acid)-N-bis(m-PEG12) is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.[2] To prevent this and increase the yield, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[2][4]

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Primary Amine PEG_COOH N-(propanoic acid)-N-bis(m-PEG12) (R-COOH) Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC (pH 4.5-6.0) EDC EDC Intermediate->PEG_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS / sulfo-NHS Amine Primary Amine (R'-NH2) Conjugate PEG-Amine Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + R'-NH2 (pH 7.2-8.5) Released_NHS Released NHS

Diagram 1: Two-step EDC/NHS reaction pathway.

Data Presentation: Key Reaction Parameters

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, reaction time, and the molar ratios of the reactants. The optimal conditions can vary significantly depending on the specific properties of the amine-containing molecule.[1] The following table summarizes typical ranges for these parameters.

ParameterActivation Step (EDC/NHS)Coupling Step (to Amine)Notes and Considerations
pH 4.5 - 6.0[5]7.2 - 8.5[5]Activation is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES.[4] The coupling reaction is more efficient at a slightly basic pH where the primary amine is deprotonated and more nucleophilic.[5]
Molar Ratio EDC:PEG-COOH (2-50x excess)[6][7] NHS:EDC (1:1 to 2.5:1)[2][3]PEG-NHS Ester:Amine (10-50x excess)A molar excess of EDC and NHS is used to drive the activation reaction. The optimal ratio is substrate-dependent and requires empirical optimization. Too much EDC can lead to side products.[6]
Temperature Room Temperature (20-25°C)Room Temperature or 4°CMost protocols recommend room temperature for both steps.[8][9] Performing the coupling step at 4°C overnight may be beneficial for sensitive proteins.
Reaction Time 15 - 30 minutes[10]2 hours - Overnight[9]The activation reaction is rapid. The NHS-ester intermediate has a limited half-life in aqueous solution (minutes to hours), so the amine should be added promptly after activation.[11]
Buffer MES, HEPES (non-amine, non-carboxylate)[5]PBS, HEPES, Borate[8]Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete in the reaction.[8]

Experimental Protocols

This protocol describes a general two-step method for conjugating N-(propanoic acid)-N-bis(m-PEG12) to a primary amine-containing protein.

Materials
  • N-(propanoic acid)-N-bis(m-PEG12)

  • Protein with primary amine(s) (e.g., in PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO for proteins)

  • Reaction tubes

  • Purification system (e.g., SEC or IEX chromatography)

Reagent Preparation
  • PEG Solution: Prepare a stock solution of N-(propanoic acid)-N-bis(m-PEG12) in a suitable solvent like DMSO or directly in the Activation Buffer.

  • Protein Solution: Prepare the protein in the Coupling Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing amines (like Tris), exchange it into the Coupling Buffer using a desalting column or dialysis.

  • EDC/sulfo-NHS Solution: Immediately before use, weigh out EDC and sulfo-NHS and dissolve them in the Activation Buffer. These reagents hydrolyze quickly in aqueous solutions and should not be stored in solution.[10]

Conjugation Procedure

Step 1: Activation of N-(propanoic acid)-N-bis(m-PEG12)

  • In a reaction tube, combine the N-(propanoic acid)-N-bis(m-PEG12) solution with the freshly prepared EDC/sulfo-NHS solution in Activation Buffer.

  • Use a molar excess of EDC and sulfo-NHS relative to the PEG reagent as determined from optimization experiments (a starting point could be a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS).[2]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10]

Step 2: Coupling to the Primary Amine

  • Add the activated PEG-NHS ester solution from Step 1 to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.5.

  • The molar ratio of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized. A 20- to 50-fold molar excess of PEG is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature. This will hydrolyze any unreacted PEG-NHS esters and block unreacted sites.[9]

Purification of the PEGylated Conjugate

Purification is critical to remove unreacted PEG, protein, and reaction byproducts. The choice of method depends on the size and properties of the conjugate.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from the smaller unreacted protein and free PEG reagent.[12]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated species, and even different degrees of PEGylation.[12]

  • Hydrophobic Interaction Chromatography (HIC): This can be used as a supplementary method to IEX for further purification.[12]

  • Ultrafiltration/Diafiltration: This membrane-based technique can be used to remove low molecular weight byproducts and excess PEG reagent.[12]

Analysis and Characterization

The success of the conjugation can be verified using several analytical techniques:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight, resulting in a band shift compared to the unconjugated protein.

  • HPLC (SEC or RP): Can be used to assess purity and quantify the amount of conjugated vs. unconjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise mass information to confirm the degree of PEGylation (the number of PEG chains attached per molecule).[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis prep_peg Prepare PEG Solution activate 1. Activate PEG-COOH with EDC/NHS (15-30 min, RT, pH 6.0) prep_peg->activate prep_protein Prepare Protein Solution (in Amine-Free Buffer) couple 2. Add Activated PEG to Protein (2h-O/N, RT or 4°C, pH 7.4) prep_protein->couple prep_edc Prepare Fresh EDC/NHS Solution prep_edc->activate activate->couple quench 3. Quench Reaction (30 min, RT) couple->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Diagram 2: Experimental workflow for PEG conjugation.

References

Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[6][7] The length and composition of the PEG linker are crucial parameters that require optimization for each specific target and E3 ligase pair.[3]

N-(propanoic acid)-N-bis(m-PEG12): A Branched PEG Linker for PROTAC Synthesis

N-(propanoic acid)-N-bis(m-PEG12) is a unique, branched PEG-based linker designed for PROTAC synthesis.[8][9][10] Its structure features a central nitrogen atom from which two methoxy-terminated PEG12 chains extend, and a propanoic acid functional group that provides a reactive handle for conjugation.[11][12]

Chemical Structure:

Key Features and Advantages:

  • Branched Architecture: The dual PEG chains may offer enhanced spatial exploration for optimal presentation of the warhead and E3 ligase ligand, potentially improving the efficiency of ternary complex formation.

  • Extended Length: The two PEG12 chains provide a significant linker length, which can be advantageous for spanning the distance between the binding sites on the POI and the E3 ligase.

  • Enhanced Hydrophilicity: The numerous ether oxygens in the PEG chains significantly increase the water solubility of the resulting PROTAC, which can improve its pharmacokinetic profile.[5]

  • Terminal Carboxylic Acid: The propanoic acid moiety provides a convenient point of attachment for coupling with amine-functionalized warheads or E3 ligase ligands via stable amide bond formation.[12]

Data Presentation: Impact of PEG Linker on PROTAC Activity

PROTAC TargetE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
SMARCA2/4VHLPEG250-30065-70[3]
BRD4CRBN0 PEG units< 500-[3]
BRD4CRBN1-2 PEG units> 5000-[3]
BRD4CRBN4-5 PEG units< 500-[3]

Note: DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC using N-(propanoic acid)-N-bis(m-PEG12). This involves a standard amide coupling reaction.

Protocol 1: Amide Bond Formation with N-(propanoic acid)-N-bis(m-PEG12)

This protocol describes the coupling of an amine-functionalized warhead (Warhead-NH2) to the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12). The resulting intermediate is then coupled to an amine-functionalized E3 ligase ligand (E3-Ligand-NH2).

Step 1: Coupling of Warhead-NH2 to N-(propanoic acid)-N-bis(m-PEG12)

Reagents and Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Warhead-NH2 (with a free amine group)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Warhead-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step assumes the Warhead-Linker intermediate has a second reactive site (e.g., a carboxylic acid revealed after a deprotection step, if applicable) to couple with an amine-functionalized E3 ligase ligand. For this example, we will assume the initial warhead also contained a protected carboxylic acid that is now deprotected to yield Warhead-Linker-COOH.

Reagents and Materials:

  • Warhead-Linker-COOH (from Step 1, after deprotection if necessary)

  • E3-Ligand-NH2 (e.g., pomalidomide (B1683931) or VHL ligand with a free amine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Step 1, using Warhead-Linker-COOH (1.0 eq) and E3-Ligand-NH2 (1.1 eq) as the coupling partners.

  • After the reaction is complete, as monitored by LC-MS, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

  • Characterize the final PROTAC by HRMS and NMR to confirm its identity and purity.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Warhead Warhead-NH2 Coupling1 Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling1 Linker N-(propanoic acid)-N-bis(m-PEG12) Linker->Coupling1 E3_Ligand E3 Ligand-NH2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling2 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Intermediate_COOH Warhead-Linker-COOH Deprotection->Intermediate_COOH Intermediate_COOH->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis LC-MS, HRMS, NMR Pure_PROTAC->Analysis Characterized_PROTAC Characterized PROTAC Analysis->Characterized_PROTAC PROTAC_Components PROTAC PROTAC Molecule Warhead (Binds to POI) Linker (Connects Warhead and E3 Ligand) E3 Ligase Ligand (Recruits E3 Ligase) POI Protein of Interest (POI) PROTAC:f1->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f3->E3_Ligase Recruits

References

Application Note: EDC/HATU Coupling Protocol for Amide Bond Formation with N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient coupling of N-(propanoic acid)-N-bis(m-PEG12), a PEGylated carboxylic acid, to a primary or secondary amine using the EDC/HATU coupling system. This method is widely applicable for the synthesis of PEGylated bioconjugates, PROTACs, and other advanced drug delivery systems. The protocol outlines reagent stoichiometry, step-by-step experimental procedures, reaction monitoring, and purification strategies.

Introduction

Amide bond formation is a cornerstone of bioconjugation chemistry. For molecules functionalized with polyethylene (B3416737) glycol (PEG), such as N-(propanoic acid)-N-bis(m-PEG12), efficient and high-yield coupling is critical. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) offers a robust solution.[1][2][3][4] EDC activates the carboxylic acid, while HATU, an aminium salt, creates a highly reactive O-acylisourea active ester.[5][6] This minimizes side reactions and suppresses racemization, leading to cleaner products and higher yields, which is especially important when working with complex, sterically hindered, or sensitive molecules.[4][7][8] A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used as a proton scavenger to facilitate the reaction.[9]

Chemical Reaction Scheme

The overall reaction involves the activation of the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) by EDC and HATU, followed by nucleophilic attack from a primary or secondary amine (R-NH₂) to form a stable amide bond.

G cluster_reactants Reactants cluster_product Product Acid N-(propanoic acid)-N-bis(m-PEG12) (R-COOH) Reagents EDC, HATU DIPEA, Anhydrous DMF Acid->Reagents Amine Primary/Secondary Amine (R'-NH₂) Amine->Reagents Product PEGylated Amide Conjugate (R-CO-NH-R') Reagents->Product Amide Coupling

Caption: General scheme for EDC/HATU-mediated amide coupling.

Materials and Equipment

Reagents:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Amine coupling partner (primary or secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks and glass vials

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring

  • Flash chromatography system or HPLC for purification[]

Data Presentation: Reagent Stoichiometry

Proper stoichiometry is crucial for reaction success. The following table provides recommended molar ratios for the coupling reaction.

ReagentMolar EquivalentsPurpose
N-(propanoic acid)-N-bis(m-PEG12)1.0Limiting Reagent (Carboxylic Acid)
Amine Coupling Partner1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Carboxylic Acid Activator[11][12]
HATU1.2 - 1.5Coupling Additive, enhances rate[2]
DIPEA2.0 - 3.0Non-nucleophilic base[9]

Experimental Protocol

This protocol describes a general procedure for a 0.1 mmol scale reaction. Adjust volumes and weights accordingly for different scales.

Step 1: Reagent Preparation

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Weigh N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq), HATU (1.2 eq), and the amine coupling partner (1.1 eq) into separate vials.

  • Prepare solutions of EDC·HCl (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.[13]

Step 2: Carboxylic Acid Activation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMF (e.g., 2 mL).

  • Add the HATU to the solution and stir.

  • Add the EDC·HCl solution to the mixture.

  • Finally, add the DIPEA.[2] The solution may change color.

  • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[2]

Step 3: Amide Coupling Reaction

  • Dissolve the amine coupling partner in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours.[2][13]

Step 4: Reaction Monitoring

  • Monitor the reaction progress by TLC or LC-MS.[13][14]

  • To check via TLC, spot the starting material and the reaction mixture on a silica (B1680970) plate and elute with an appropriate solvent system (e.g., DCM/Methanol or EtOAc/Hexanes).

  • For LC-MS, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and analyze for the consumption of starting materials and the formation of the desired product mass.

Step 5: Work-up and Extraction

  • Once the reaction is complete, quench by adding deionized water.

  • Dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 6: Purification

  • The crude product is typically purified using chromatographic techniques.

  • For PEGylated compounds, reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) are often effective methods.[][15][16]

  • Column chromatography on silica gel can also be used, though the polar nature of PEG chains may require polar mobile phases (e.g., DCM/Methanol gradients).

Experimental Workflow Diagram

G start Start: Prepare Anhydrous Reagents & Glassware dissolve 1. Dissolve Acid & HATU in Anhydrous DMF start->dissolve activate 2. Add EDC & DIPEA (Pre-activation for 15-30 min) dissolve->activate add_amine 3. Add Amine Coupling Partner activate->add_amine react 4. Stir at Room Temperature (2-18h) add_amine->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Purify via Chromatography (HPLC/SEC) workup->purify analyze 8. Characterize Final Product (MS, NMR) purify->analyze end End: Pure PEGylated Conjugate analyze->end

Caption: Step-by-step workflow for EDC/HATU coupling.

Example Optimization Data

The following table shows representative data from hypothetical optimization experiments, demonstrating how reaction conditions can affect outcomes.

EntrySolventBase (eq.)Time (h)Conversion (%) (LC-MS)Purity (%) (Crude)
1DMFDIPEA (2.0)48575
2DMFDIPEA (3.0)4>9588
3DCMDIPEA (3.0)46055
4DMFTriethylamine (3.0)49080
5DMFDIPEA (3.0)18>9987

Disclaimer: This protocol is a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific amine substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[6][7]

N-(propanoic acid)-N-bis(m-PEG12) is a long-chain, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[8][9][10] Its extended PEG structure offers several advantages in PROTAC design, including:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures. This can also favorably impact cell permeability.[11][12]

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG12 chains provide the necessary reach and conformational freedom to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13]

  • Reduced Non-Specific Binding: The PEG linker can shield the PROTAC from non-specific interactions, potentially leading to improved selectivity and reduced off-target effects.[14]

This document provides detailed application notes and protocols for the use of N-(propanoic acid)-N-bis(m-PEG12) in linking E3 ligase ligands for the development of novel PROTACs.

Physicochemical Properties of N-(propanoic acid)-N-bis(m-PEG12)

A clear understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueReference
Molecular Formula C53H107NO26
Molecular Weight 1174.41 g/mol
Appearance White to off-white solid or viscous oil-
Solubility Soluble in water, DMSO, DMF, and most organic solvents-
Purity >95%
Storage Store at -20°C for long-term stability[10]

Application: Synthesis of a Representative BRD4-Degrading PROTAC

To illustrate the application of N-(propanoic acid)-N-bis(m-PEG12), we describe the synthesis of a hypothetical PROTAC, "BRD4-PEG12-Pomalidomide," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.

Signaling Pathway of BRD4 and Cereblon-Mediated Degradation

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein (BRD4) Target Protein (BRD4) Ternary Complex Ternary Complex Target Protein (BRD4)->Ternary Complex Binding PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase (Cereblon) E3 Ligase (Cereblon) E3 Ligase (Cereblon)->Ternary Complex Recruitment Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_Synthesis Synthesis of Functionalized Ligands Linker_Coupling_1 Couple E3 Ligand to Linker Ligand_Synthesis->Linker_Coupling_1 Amide Coupling Linker_Coupling_2 Couple Target Ligand to Linker-E3 Ligand Linker_Coupling_1->Linker_Coupling_2 Amide Coupling Purification Purification and Characterization Linker_Coupling_2->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Dose_Response Determine DC50 and Dmax Western_Blot->Dose_Response Proteomics Global Proteomics (Optional) Dose_Response->Proteomics

References

Application Notes and Protocols for Amine Coupling Reactions with N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG) derivative, to amine-containing molecules. This process, commonly known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. The hydrophilic and flexible nature of the PEG chains can enhance solubility, increase stability, reduce immunogenicity, and prolong the circulation half-life of the conjugated molecule.[1][2]

The terminal carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) requires activation to a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, to efficiently react with primary amines present on biomolecules (e.g., lysine (B10760008) residues and N-termini of proteins).[3][4][5] This document outlines the two-stage process: the activation of the PEG-acid and the subsequent conjugation to an amine-containing molecule.

Reaction Principle

The conjugation process involves two key steps:

  • Activation of the Carboxylic Acid: The terminal propanoic acid group of N-(propanoic acid)-N-bis(m-PEG12) is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.[5][6]

  • Amine Coupling: The activated PEG-NHS ester readily reacts with primary amines on the target molecule in a nucleophilic substitution reaction to form a stable and irreversible amide bond, releasing NHS as a byproduct.[3][7] This reaction is typically performed in a neutral to slightly basic aqueous buffer (pH 7-9).[3][7]

Reaction Scheme

Reaction_Scheme cluster_activation Stage 1: Activation cluster_coupling Stage 2: Coupling PEG_Acid N-(propanoic acid)-N-bis(m-PEG12) Activated_PEG PEG-NHS Ester PEG_Acid->Activated_PEG + EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEG-Molecule Conjugate Activated_PEG->Conjugate + Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct releases

Caption: Two-stage reaction scheme for PEGylation.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the activation and coupling steps. These are general guidelines and may require optimization for specific applications.

ParameterStage 1: ActivationStage 2: Coupling (Proteins)Stage 2: Coupling (Small Molecules)
Molar Ratio PEG-Acid : EDC : NHS = 1 : 1.5 : 1.5Activated PEG : Protein = 5-20 fold molar excessActivated PEG : Amine = 1:1 to 2:1
Solvent Anhydrous DMF, DMSO, or DCM[8][9]Amine-free buffer (e.g., PBS, HEPES, Borate)[10][11]Anhydrous DMF, DMSO, DCM, or THF[10][12]
pH N/A (Anhydrous)7.0 - 8.5[3][11]N/A (Anhydrous, may add base)[12]
Temperature Room Temperature[9]Room Temperature or 4°C (on ice)[10][11]Room Temperature
Reaction Time 4 - 24 hours[9]30 minutes - 2 hours[10][12]3 - 24 hours[10][12]
Monitoring TLC or LC-MSSDS-PAGE, SEC-HPLCTLC or LC-MS[10][12]
Quenching N/A1 M Tris-HCl or Glycine[1][11]N/A

Experimental Protocols

Protocol 1: Activation of N-(propanoic acid)-N-bis(m-PEG12) with EDC/NHS

This protocol describes the synthesis of the amine-reactive N-(propanoic acid)-N-bis(m-PEG12)-NHS ester.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • N-Hydroxysuccinimide (NHS)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

  • Anhydrous Diethyl Ether (for precipitation)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round bottom flask, dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMF or DMSO under an inert atmosphere.

  • Reagent Addition: Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the PEG solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Precipitation and Purification: Precipitate the activated PEG-NHS ester by adding the concentrated reaction mixture dropwise to a beaker of cold, vigorously stirred diethyl ether. Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Drying and Storage: Dry the resulting white powder under vacuum. The activated PEG-NHS ester is moisture-sensitive and should be stored at -20°C under an inert gas with a desiccant.[10][12] It is recommended to use the activated PEG immediately.[10][12]

Protocol 2: Conjugation of Activated PEG to Amine-Containing Proteins

This protocol provides a general procedure for labeling proteins with the prepared PEG-NHS ester.

Materials:

  • Activated N-(propanoic acid)-N-bis(m-PEG12)-NHS ester (from Protocol 1)

  • Protein to be PEGylated

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[10]

  • Anhydrous DMSO or DMF for dissolving the PEG-NHS ester[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[1][12]

  • Desalting columns or dialysis cassettes for purification[10]

Procedure:

  • Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer.[13] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[10][12]

  • PEG-NHS Ester Solution: Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[13] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[10][12]

  • Conjugation: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10][13] The optimal reaction time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer to react with any unreacted PEG-NHS ester.

  • Purification: Remove the excess, unreacted PEG-NHS ester and byproducts by dialysis or using a desalting column.[10] The PEGylated protein can be further purified using size exclusion or ion-exchange chromatography.

  • Storage: Store the purified PEGylated protein under the same conditions that are optimal for the non-PEGylated protein.[10]

Protocol 3: Conjugation of Activated PEG to Amine-Containing Small Molecules

This protocol outlines the procedure for conjugating the activated PEG-NHS ester to small molecules bearing a primary amine.

Materials:

  • Activated N-(propanoic acid)-N-bis(m-PEG12)-NHS ester (from Protocol 1)

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., DMF, DMSO, DCM, THF)[10][12]

  • Base (optional, e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reagent Addition: Under continuous stirring, add the activated PEG-NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS to the amine-containing molecule is typically used.[10][12] If necessary, a non-nucleophilic base like TEA or DIPEA can be added.

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours.[10][12] Monitor the reaction progress by TLC or LC-MS.

  • Purification: Once the reaction is complete, the final product can be isolated and purified by conventional organic synthesis workup procedures, such as column chromatography.[10][12]

Experimental Workflow and Logic

The following diagram illustrates the overall workflow from reagent preparation to the final purified conjugate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Equilibrate Reagents to Room Temperature Dissolve_PEG Dissolve PEG-Acid in Anhydrous Solvent Reagent_Prep->Dissolve_PEG Dissolve_Amine Prepare Amine-Molecule Solution Reagent_Prep->Dissolve_Amine Activation Activate PEG-Acid with EDC/NHS Dissolve_PEG->Activation Conjugation Add Activated PEG to Amine-Molecule Dissolve_Amine->Conjugation Activation->Conjugation Incubate Incubate under Optimal Conditions Conjugation->Incubate Quench Quench Reaction (for proteins) Incubate->Quench Purify Purify Conjugate (Dialysis, Chromatography) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, MS) Purify->Analyze Store Store Final Conjugate Analyze->Store

Caption: General experimental workflow for PEGylation.

References

Application Notes and Protocols: N-(propanoic acid)-N-bis(m-PEG12) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(propanoic acid)-N-bis(m-PEG12) is a bifunctional polyethylene (B3416737) glycol (PEG) linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research and drug development. PROTACs are novel therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of N-(propanoic acid)-N-bis(m-PEG12) in the development of PROTACs and functionalized nanoparticles for cancer therapy.

The structure of N-(propanoic acid)-N-bis(m-PEG12) features a central nitrogen atom linked to a propanoic acid group and two methoxy-terminated PEG12 chains. This design offers a reactive carboxylic acid handle for conjugation to a ligand targeting a protein of interest (POI), while the PEG chains enhance solubility and provide a flexible spacer to connect to an E3 ligase-binding ligand.

I. Application in PROTAC Synthesis

The primary application of N-(propanoic acid)-N-bis(m-PEG12) is as a linker in the modular synthesis of PROTACs. The linker's length and composition are critical for the efficacy of the resulting PROTAC, as it dictates the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Data Presentation: Efficacy of PROTACs with PEG Linkers

While specific data for PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12) is not extensively available in public literature, the following tables summarize the performance of PROTACs employing other PEG linkers for the degradation of key cancer targets, such as the Epidermal Growth Factor Receptor (EGFR) and Bromodomain and extraterminal domain (BET) proteins. This data serves as a reference for the expected efficacy when designing PROTACs with similar PEG-based linkers.

Table 1: Performance of an EGFR-Targeting PROTAC with a PEG Linker

Compound IDTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
Compound 13EGFRdel19HCC-8273.57916

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: Performance of BRD4-Targeting PROTACs with PEG Linkers

Compound IDTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
PROTAC 96SMARCA2/4VHLMV-4-11250/30065/70
Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-(propanoic acid)-N-bis(m-PEG12)

This protocol outlines a general two-step procedure for synthesizing a PROTAC using N-(propanoic acid)-N-bis(m-PEG12) to link a target protein ligand (e.g., an EGFR inhibitor with a free amine group) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon).

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Target protein ligand with a primary or secondary amine

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., a hydroxyl group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1 eq.) and the amine-containing target protein ligand (1 eq.) in anhydrous DMF.

    • Add DCC (1.1 eq.) and DMAP (0.1 eq.) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Coupling to the E3 Ligase Ligand:

    • Once the first step is complete, add the E3 ligase ligand (1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for another 12-24 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., HCC-827 for EGFR)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.

II. Application in Functionalized Nanoparticle Development

The propanoic acid group of N-(propanoic acid)-N-bis(m-PEG12) can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery in cancer therapy. The PEG chains provide a hydrophilic shield, which can help to increase the circulation half-life of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.

Experimental Protocols

Protocol 3: Functionalization of Nanoparticles with N-(propanoic acid)-N-bis(m-PEG12)

This protocol describes the surface modification of pre-formed nanoparticles containing a reactive amine group with N-(propanoic acid)-N-bis(m-PEG12).

Materials:

  • Amine-functionalized nanoparticles

  • N-(propanoic acid)-N-bis(m-PEG12)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane or centrifugal filter units for purification

Procedure:

  • Activation of N-(propanoic acid)-N-bis(m-PEG12):

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) in activation buffer.

    • Add EDC (5 eq.) and NHS (5 eq.) to the solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the coupling buffer.

    • Add the activated N-(propanoic acid)-N-bis(m-PEG12) solution to the nanoparticle suspension.

    • React for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filter units.

Protocol 4: Characterization of Functionalized Nanoparticles

This protocol outlines key characterization techniques to confirm the successful functionalization of nanoparticles.

Techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the nanoparticle surface and confirm the presence of the PEG linker.

  • Quantification of Surface PEG: Use a colorimetric assay (e.g., barium iodide method) or NMR to quantify the amount of PEG conjugated to the nanoparticle surface.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to the application of N-(propanoic acid)-N-bis(m-PEG12) in cancer research.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC POI Target Protein (e.g., EGFR, BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PROTAC molecule.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation

Caption: Simplified EGFR signaling pathway in cancer.

Experimental Workflows

PROTAC_Synthesis_Workflow Start Start Step1 Couple Linker to Target Ligand Start->Step1 Step2 Couple Linker-Ligand to E3 Ligand Step1->Step2 Purification Purification (HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Pure PROTAC Characterization->End

Caption: General workflow for PROTAC synthesis.

Nanoparticle_Functionalization_Workflow Start Amine-functionalized Nanoparticles Step1 Activate Carboxylic Acid of PEG Linker Step2 Conjugate Activated Linker to Nanoparticles Start->Step2 Step1->Step2 Purification Purification (Dialysis/Centrifugation) Step2->Purification Characterization Characterization (DLS, Zeta, FTIR) Purification->Characterization End PEGylated Nanoparticles Characterization->End

Caption: Workflow for nanoparticle functionalization.

Application Notes and Protocols for Bioconjugation using N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(propanoic acid)-N-bis(m-PEG12) is a hydrophilic, bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The unique branched structure with two m-PEG12 arms enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal propanoic acid moiety provides a versatile handle for conjugation to an amine-containing molecule, typically a ligand for the target protein or the E3 ligase, through a stable amide bond.

This document provides detailed protocols and technical information for the effective use of N-(propanoic acid)-N-bis(m-PEG12) in bioconjugation applications, primarily focusing on the synthesis of PROTACs.

Physicochemical and Technical Data

A summary of the key properties of N-(propanoic acid)-N-bis(m-PEG12) is presented in the table below.

PropertyValue
Molecular Formula C₅₃H₁₀₇NO₂₆
Molecular Weight 1174.4 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Purity Typically >95%
Reactive Group Carboxylic Acid (-COOH)
Reactivity Forms a stable amide bond with primary and secondary amines

Application: PROTAC Synthesis

The primary application of N-(propanoic acid)-N-bis(m-PEG12) is as a linker in the construction of PROTACs. The synthesis involves the sequential or convergent coupling of three components: a ligand for the target protein (containing an amine), the N-(propanoic acid)-N-bis(m-PEG12) linker, and a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands).

The general workflow for synthesizing a PROTAC using this linker is depicted below.

G cluster_synthesis PROTAC Synthesis Workflow Target Ligand Target Ligand Amide Bond Formation Amide Bond Formation Target Ligand->Amide Bond Formation Linker N-(propanoic acid)-N-bis(m-PEG12) Linker->Amide Bond Formation E3 Ligase Ligand E3 Ligase Ligand Second Coupling Second Coupling E3 Ligase Ligand->Second Coupling Intermediate Intermediate Amide Bond Formation->Intermediate PROTAC PROTAC Purification Purification PROTAC->Purification Characterization Characterization Purification->Characterization Intermediate->Second Coupling Second Coupling->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the general procedure for conjugating N-(propanoic acid)-N-bis(m-PEG12) to an amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Amine-containing molecule (e.g., target protein ligand with a primary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4 for biomolecules, or an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) for small molecules in organic solvents)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) in the chosen anhydrous solvent to a final concentration of 10-50 mM.

    • Dissolve the amine-containing molecule in the same solvent or a compatible buffer.

  • Activation of Carboxylic Acid:

    • To the solution of N-(propanoic acid)-N-bis(m-PEG12), add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester intermediate.

  • Conjugation Reaction:

    • Add the amine-containing molecule to the activated linker solution. A 1:1 to 1.2:1 molar ratio of the amine to the linker is recommended.

    • If the reaction is performed in an organic solvent with the amine salt, add 2-3 equivalents of an organic base (e.g., DIPEA) to neutralize the salt and facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Quenching the Reaction:

    • Once the reaction is complete, quench any unreacted NHS esters by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris buffer). Let it stir for an additional 30 minutes.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method. For small molecule PROTACs, reverse-phase HPLC or flash chromatography are commonly used. For protein bioconjugates, size-exclusion chromatography or affinity chromatography may be more suitable.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

Quantitative Data (Representative):

While specific yields depend on the substrates, the following table provides representative data for carbodiimide-mediated coupling reactions.

ParameterTypical Range
Reaction Time 2 - 24 hours
Stoichiometry (Linker:Amine) 1:1 to 1:1.2
Stoichiometry (Linker:EDC:NHS) 1:1.5:1.2
Typical Yield 40 - 80%
Protocol 2: In Vitro Protein Degradation Assay

This protocol outlines a general method to evaluate the efficacy of a synthesized PROTAC in inducing the degradation of a target protein in a cell-based assay.

Materials:

  • Cells expressing the target protein

  • Synthesized PROTAC

  • Negative control (e.g., a molecule where the E3 ligase ligand is inactive)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Antibodies for Western blotting (primary antibody against the target protein, primary antibody against a loading control like GAPDH or β-actin, and a secondary antibody)

  • Reagents for Western blotting or another protein quantification method (e.g., ELISA, mass spectrometry)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC and the negative control in cell culture media.

    • Treat the cells with varying concentrations of the PROTAC, negative control, and vehicle control. Incubate for a desired period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Analysis of Protein Levels:

    • Analyze the levels of the target protein and a loading control by Western blotting.

    • Alternatively, use a more quantitative method like an ELISA or targeted mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the alternative quantification method.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation percentage).

Signaling Pathway: The Ubiquitin-Proteasome System

The PROTACs synthesized using N-(propanoic acid)-N-bis(m-PEG12) function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the key steps in this pathway.

G cluster_ups Ubiquitin-Proteasome System Hijacked by a PROTAC PROTAC PROTAC Ternary Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex Recycling PROTAC->Recycling Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Poly-Ub Poly-ubiquitination Ternary Complex->Poly-Ub Ub Ub E1 E1 Ub->E1 ATP E2 E2 E1->E2 E2->Ternary Complex Proteasome Proteasome Poly-Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycling->Ternary Complex

Caption: Mechanism of PROTAC-induced protein degradation.

Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(propanoic acid)-N-bis(m-PEG12), a bifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted therapeutic drugs, particularly Proteolysis Targeting Chimeras (PROTACs). The information provided is intended to guide researchers in the strategic application of this linker and to offer standardized protocols for the synthesis and evaluation of the resulting drug candidates.

Introduction to N-(propanoic acid)-N-bis(m-PEG12)

N-(propanoic acid)-N-bis(m-PEG12) is a discrete PEG (dPEG) linker featuring a terminal carboxylic acid and two methoxy-terminated PEG12 arms. This structure offers a unique combination of properties beneficial for drug development. The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases. The branched PEG chains enhance the solubility and bioavailability of the resulting conjugate, a critical aspect for many small molecule drugs.[1][][3] The defined length of the PEG chains ensures batch-to-batch consistency, a crucial factor for reproducible pharmacological activity.

Key Features and Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains can significantly improve the solubility of hydrophobic drug molecules in aqueous environments.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic agents by reducing renal clearance and protecting against enzymatic degradation.

  • Biocompatibility and Low Immunogenicity: PEG is known for its low toxicity and minimal immunogenic potential.

  • Bifunctional Nature: The terminal carboxylic acid allows for straightforward conjugation to one component of a bifunctional molecule, while the overall structure serves as a flexible spacer.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[4][5][6] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[4][5][6]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][][9] N-(propanoic acid)-N-bis(m-PEG12) is a valuable tool in the PROTAC developer's arsenal, offering a flexible and solubilizing linker.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3Ligase recycled TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Kinase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation

Table 1: Physicochemical Properties of PROTACs

PROTAC IDTarget LigandE3 Ligase LigandLinkerMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µM)
PROTAC-X-PEG12Inhibitor-APomalidomideN-(propanoic acid)-N-bis(m-PEG12)ValueValueValue
PROTAC-Y-PEG12Inhibitor-BVHL-1N-(propanoic acid)-N-bis(m-PEG12)ValueValueValue

Table 2: In Vitro Degradation Efficacy

PROTAC IDCell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-X-PEG12Cancer Cell Line AKinase XValueValue24
PROTAC-Y-PEG12Cancer Cell Line BProtein YValueValue24

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

PROTAC IDDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
PROTAC-X-PEG12IV1ValueValueValueValue
PROTAC-X-PEG12PO10ValueValueValueValue

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12). These should be adapted and optimized for specific target and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of an amine-containing target protein ligand to N-(propanoic acid)-N-bis(m-PEG12), followed by conjugation to an amine-containing E3 ligase ligand.

Amide_Coupling_Workflow cluster_0 Step 1: Activation of Linker cluster_1 Step 2: Conjugation to Target Ligand cluster_2 Step 3: Activation of Intermediate cluster_3 Step 4: Conjugation to E3 Ligase Ligand Linker N-(propanoic acid)-N-bis(m-PEG12) HATU_DIPEA HATU, DIPEA in DMF ActivatedLinker Activated Linker (NHS Ester) HATU_DIPEA->ActivatedLinker Intermediate Target Ligand-Linker ActivatedLinker->Intermediate TargetLigand Target Ligand-NH2 TargetLigand->Intermediate HATU_DIPEA2 HATU, DIPEA in DMF ActivatedIntermediate Activated Intermediate HATU_DIPEA2->ActivatedIntermediate FinalPROTAC Final PROTAC ActivatedIntermediate->FinalPROTAC E3Ligand E3 Ligase Ligand-NH2 E3Ligand->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification

Caption: Workflow for PROTAC synthesis via amide coupling.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Amine-functionalized target protein ligand

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • HPLC for purification

Procedure:

  • Activation of N-(propanoic acid)-N-bis(m-PEG12):

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2 eq).

    • Stir at room temperature for 15 minutes.

  • Conjugation to Target Ligand:

    • Add the amine-functionalized target protein ligand (1 eq) to the activated linker solution.

    • Stir at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, purify the intermediate conjugate by preparative HPLC.

  • Conjugation to E3 Ligase Ligand:

    • Activate the carboxylic acid of the purified intermediate using HATU and DIPEA as described in step 1.

    • Add the amine-functionalized E3 ligase ligand (1 eq).

    • Stir at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is for assessing the in-cell efficacy of the synthesized PROTAC.

Western_Blot_Workflow CellCulture 1. Seed Cells Treatment 2. Treat with PROTAC (various concentrations) CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Target & Loading Control) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values.

Conclusion

N-(propanoic acid)-N-bis(m-PEG12) is a versatile and valuable linker for the development of targeted therapies, especially in the rapidly advancing field of PROTACs. Its ability to enhance solubility and provide a flexible spacer of a defined length makes it an attractive choice for researchers aiming to optimize the drug-like properties of their bifunctional molecules. The provided protocols offer a foundational framework for the synthesis and evaluation of novel drug candidates utilizing this linker. As with any drug development program, optimization of the linker length and attachment points is crucial for achieving the desired therapeutic effect.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-(propanoic acid)-N-bis(m-PEG12) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(propanoic acid)-N-bis(m-PEG12) conjugates. The information provided aims to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-(propanoic acid)-N-bis(m-PEG12) and why is it used?

N-(propanoic acid)-N-bis(m-PEG12) is a branched polyethylene (B3416737) glycol (PEG) based linker.[1][2][3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The key features of this linker are a terminal carboxylic acid and two m-PEG12 arms. The carboxylic acid allows for conjugation to primary amine groups on a target molecule, while the hydrophilic PEG chains are incorporated to increase the aqueous solubility of the final conjugate.[4]

Q2: My N-(propanoic acid)-N-bis(m-PEG12) conjugate has poor aqueous solubility. Why is this happening?

While the PEG linker is designed to enhance solubility, the overall solubility of the conjugate is also heavily influenced by the properties of the molecule it is attached to.[] PROTACs, for example, are often large and lipophilic molecules, which inherently have low aqueous solubility.[6] If your conjugated molecule is highly hydrophobic, the addition of the PEG linker may not be sufficient to render the entire conjugate readily soluble in aqueous buffers.

Q3: How does pH affect the solubility of my conjugate?

The N-(propanoic acid)-N-bis(m-PEG12) linker contains a terminal carboxylic acid. The charge of this group is pH-dependent. At pH values above the pKa of the carboxylic acid (typically around 4-5), it will be deprotonated and negatively charged, which can increase its interaction with water and improve solubility. At pH values below the pKa, the carboxylic acid will be protonated and neutral, which may reduce the conjugate's solubility. Therefore, working with buffers at neutral or slightly basic pH is generally recommended to maximize solubility.[7][8]

Q4: Can I use co-solvents to improve the solubility of my conjugate?

Yes, using co-solvents is a common and effective strategy.[9] Organic solvents that are miscible with water, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol 400 (PEG 400), can help to dissolve hydrophobic compounds.[9][10][11] It is common practice to prepare a concentrated stock solution of the conjugate in a pure organic solvent like DMSO and then dilute it into the aqueous experimental buffer. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q5: Are there other formulation strategies to improve the solubility and delivery of these conjugates?

For challenging conjugates, especially in the context of in vivo studies, more advanced formulation strategies can be employed. These include the use of amorphous solid dispersions (ASDs), where the conjugate is dispersed within a polymer matrix, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[12][13][14] These approaches can significantly enhance the dissolution and bioavailability of poorly soluble compounds.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with N-(propanoic acid)-N-bis(m-PEG12) conjugates.

Problem: Precipitate forms when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.

Potential Cause Troubleshooting Steps
Low intrinsic aqueous solubility of the conjugate. 1. Decrease the final concentration: The conjugate may be exceeding its solubility limit in the final buffer. Try preparing a more dilute solution. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution may help. Be mindful of the tolerance of your assay to the co-solvent. 3. Change the co-solvent: Some conjugates may be more soluble in other co-solvents. Consider trying DMF, ethanol, or PEG 400.
pH of the aqueous buffer is too low. 1. Increase the buffer pH: The carboxylic acid on the PEG linker is more likely to be charged and contribute to solubility at a higher pH. Try using a buffer with a pH of 7.4 or higher.[7][8]
Buffer composition is not optimal. 1. Test different buffer systems: The type of buffer salts can influence solubility. Try different common biological buffers like PBS, HEPES, or Tris at the same pH.
Slow dissolution kinetics. 1. Use sonication or vortexing: Gently sonicate or vortex the solution after dilution to aid in the dissolution process. 2. Allow for longer equilibration: Let the solution sit for a longer period at room temperature or 37°C (if temperature-stable) to allow for complete dissolution.

Problem: The conjugate appears to be "oiling out" or forming a film instead of dissolving.

Potential Cause Troubleshooting Steps
High hydrophobicity of the conjugate. 1. Employ surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to emulsify and solubilize highly hydrophobic compounds. Start with concentrations in the range of 0.01-0.1%.
Aggregation of the conjugate. 1. Incorporate solubilizing excipients: Certain excipients, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their solubility and preventing aggregation.

Experimental Protocols

Protocol 1: General Solubilization Protocol for N-(propanoic acid)-N-bis(m-PEG12) Conjugates

This protocol provides a general starting point for solubilizing a new N-(propanoic acid)-N-bis(m-PEG12) conjugate for in vitro experiments. Optimization will likely be required.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12) conjugate (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of the lyophilized conjugate.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the conjugate is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Dilution into Aqueous Buffer:

    • To prepare a working solution, perform a serial dilution of the DMSO stock solution into your desired aqueous buffer.

    • It is recommended to add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and minimize immediate precipitation.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).

  • Final Preparation:

    • After dilution, vortex the working solution for an additional 30 seconds.

    • If any visible precipitate is present, you can try gently sonicating the solution for 5-10 minutes.

    • Before use, visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to filter it through a 0.22 µm syringe filter, although this may reduce the concentration of the dissolved conjugate.

Protocol 2: Method for Determining the Aqueous Solubility of a Conjugate

This protocol describes a shake-flask method to estimate the equilibrium aqueous solubility of your conjugate.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12) conjugate

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid conjugate to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The goal is to have undissolved solid remaining after equilibration.

  • Tightly cap the tubes/vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Allow the mixture to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the conjugate in the filtered supernatant using a validated analytical method. This concentration represents the equilibrium solubility of the conjugate in that buffer.

Visualizations

G cluster_0 Troubleshooting Workflow for Conjugate Precipitation start Precipitate observed upon dilution of conjugate stock into aqueous buffer q1 Is the final concentration of the conjugate too high? start->q1 s1 Decrease final concentration q1->s1 Yes q2 Is the buffer pH optimal? q1->q2 No end Solubility issue resolved s1->end s2 Increase buffer pH (e.g., to 7.4 or higher) q2->s2 No q3 Is the co-solvent percentage sufficient? q2->q3 Yes s2->end s3 Increase co-solvent percentage (if tolerated by the assay) q3->s3 No q4 Is the conjugate highly hydrophobic? q3->q4 Yes s3->end s4 Add a surfactant (e.g., Tween-80) or a solubilizing excipient (e.g., HP-β-CD) q4->s4 Yes q4->end No s4->end

Caption: A flowchart for troubleshooting precipitation issues with N-(propanoic acid)-N-bis(m-PEG12) conjugates.

G cluster_0 Mechanism of Solubility Enhancement A Hydrophobic Drug Conjugate (Poorly Soluble) C PEGylated Conjugate A->C B N-(propanoic acid)-N-bis(m-PEG12) Linker B->C E Hydration Shell Formation C->E interacts with D Water Molecules D->E F Increased Aqueous Solubility E->F leads to

Caption: Diagram illustrating how the hydrophilic PEG linker enhances the solubility of a hydrophobic conjugate.

References

Technical Support Center: Optimization of PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for inducing protein degradation?

A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The PEG linker connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits the E3 ligase (the "anchor").[4][5][]

The length of the PEG linker is a critical parameter because it dictates the spatial arrangement and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[2][7]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][8][9]

  • If the linker is too long, it may lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[2][5][9]

Therefore, optimizing the linker length is a crucial step to ensure the formation of a stable and productive ternary complex for efficient protein degradation.[1][5]

Q2: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the possible reasons for this lack of activity?

Several factors could contribute to a lack of target protein degradation. Here is a troubleshooting guide to help you identify the potential issue:

  • Suboptimal Linker Length: The selected PEG linker lengths may be outside the optimal range for forming a productive ternary complex. It is advisable to synthesize a broader range of linker lengths to identify the "sweet spot" for your specific target and E3 ligase pair.[1][10]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might be preventing it from efficiently crossing the cell membrane.[1][11][12] PEG linkers, while often improving solubility, can sometimes hinder passive cell permeability due to their hydrophilicity.[3][12]

  • Inefficient Ternary Complex Formation: Even with good binary binding to both the target protein and the E3 ligase, the linker may not be facilitating the formation of a stable ternary complex.[8][12]

  • Experimental Issues: It is important to ensure the integrity of your experimental setup, including the health of your cell line, the quality of your antibodies for western blotting, and the accuracy of your compound concentrations.[1]

Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC-target and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][8][13] This can limit the therapeutic window of your PROTAC.[8]

To mitigate the hook effect:

  • Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[8]

  • Enhance Ternary Complex Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect.[12]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG/Alkyl1626,000 (IC50)N/A[11][14]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether21396[11]
p38αVHLN/A15-17N/AN/A[2]
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)PEG1-2 PEG units showed reduced potency>5,000N/A[11]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Values are cell-line dependent and should be considered illustrative.[2][15]

Key Experimental Protocols

1. General Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing PROTACs by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.[4]

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (e.g., warhead-COOH) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[4]

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[4]

  • Add the amine-functionalized PEG linker with a protected terminal amine (e.g., Amine-PEGn-Boc) (1.1 eq) to the reaction mixture.[4]

  • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[4]

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography.[4]

Step 2: Deprotection of the Linker

  • Dissolve the product from Step 1 in DCM.[4]

  • Add TFA (typically 20-50% v/v) at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

Step 3: Final Amide Coupling

  • Dissolve the deprotected intermediate and the final carboxylic acid-functionalized component (e.g., E3 ligase ligand-COOH) in anhydrous DMF.[4]

  • Add a coupling reagent and base as in Step 1.[4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[4]

  • Upon completion, perform an aqueous workup and purify the final PROTAC by flash column chromatography or preparative HPLC.[4]

2. Western Blot Analysis for Protein Degradation

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8][16]

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.[8][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.[16]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis, followed by transfer to a PVDF or nitrocellulose membrane.[8][16]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.[8]

  • Detection and Analysis: Visualize the protein bands using an appropriate detection method and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[17]

3. Cell Viability Assay (e.g., MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs.[1]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).[1]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Design Design & Synthesize PROTAC Library with Varying PEG Linker Lengths Screening Primary Screening: Western Blot for Degradation (DC50 & Dmax) Design->Screening Viability Assess Cytotoxicity (e.g., MTS Assay) Screening->Viability Hook_Effect Evaluate Hook Effect (Dose-Response Curve) Screening->Hook_Effect Lead_Selection Select Lead PROTAC(s) with Optimal Linker Length Viability->Lead_Selection Hook_Effect->Lead_Selection Mechanism Mechanism of Action Studies: - Ternary Complex Formation (SPR/ITC) - Ubiquitination Assays Lead_Selection->Mechanism

Caption: Experimental workflow for PROTAC linker length optimization.

Troubleshooting_Flowchart Start No/Low Target Degradation Check1 Synthesize Broader Range of Linker Lengths? Start->Check1 Action1 Synthesize & Test PROTACs with Shorter & Longer PEG Linkers Check1->Action1 Yes Check2 Assess Cell Permeability? Check1->Check2 No Action1->Start Re-evaluate Action2 Perform Permeability Assays (e.g., PAMPA, Caco-2) Check2->Action2 Yes Check3 Evaluate Ternary Complex Formation? Check2->Check3 No Action2->Start Re-evaluate Action3 Use Biophysical Assays (SPR, ITC, FRET) Check3->Action3 Yes Success Degradation Observed Check3->Success No Action3->Success

Caption: Troubleshooting flowchart for low PROTAC activity.

References

N-(propanoic acid)-N-bis(m-PEG12) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N-(propanoic acid)-N-bis(m-PEG12), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide includes frequently asked questions (FAQs), troubleshooting advice, and general experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(propanoic acid)-N-bis(m-PEG12)?

A1: For optimal stability, N-(propanoic acid)-N-bis(m-PEG12) should be stored under the following conditions:

FormStorage TemperatureExpected Shelf Life
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Note: The provided shelf life is a general guideline. For critical applications, it is recommended to qualify the material periodically.

Q2: How should I handle the compound upon receipt?

A2: N-(propanoic acid)-N-bis(m-PEG12) is typically shipped at room temperature or on blue ice. Upon receipt, it is recommended to store it at -20°C for long-term storage. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q3: What solvents are compatible with N-(propanoic acid)-N-bis(m-PEG12)?

A3: N-(propanoic acid)-N-bis(m-PEG12) is generally soluble in aqueous solutions, as well as common organic solvents such as DMSO, DMF, and DCM. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chains enhances its solubility in aqueous media.

Q4: What are the primary factors that can cause degradation of N-(propanoic acid)-N-bis(m-PEG12)?

A4: The stability of PEG-containing molecules like N-(propanoic acid)-N-bis(m-PEG12) can be influenced by several factors:

  • Oxidation: The polyether backbone of PEG is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, transition metals, and light.

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable to hydrolysis, the propanoic acid functional group can participate in reactions, and extreme pH conditions can affect overall stability.

  • Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

  • Light: Exposure to UV light can promote the formation of reactive oxygen species, leading to oxidative degradation.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability and handling of N-(propanoic acid)-N-bis(m-PEG12) during its use in PROTAC synthesis and cellular assays.

IssuePotential Cause Related to LinkerRecommended Action
Low PROTAC Synthesis Yield Degradation of the carboxylic acid functional group on the linker.- Use freshly prepared or properly stored linker. - Ensure anhydrous reaction conditions for coupling reactions. - Perform a quality control check (e.g., NMR, MS) on the linker before use.
Inconsistent PROTAC Activity in Assays Degradation of the PROTAC due to linker instability in the assay buffer or cell culture medium.- Prepare fresh dilutions of the PROTAC for each experiment. - Minimize freeze-thaw cycles of stock solutions. - Evaluate the stability of the PROTAC in your specific assay buffer over the time course of the experiment.
Poor PROTAC Solubility Aggregation or precipitation of the PROTAC, potentially influenced by the linker's properties.- While the PEG linker enhances solubility, suboptimal buffer conditions (pH, ionic strength) can still lead to issues. - Consider sonicating the solution or gently warming it to aid dissolution.
High Background Signal in Assays Presence of impurities from linker degradation.- Purify the synthesized PROTAC using appropriate chromatographic techniques (e.g., HPLC) to remove any degradation products. - Use high-purity linker for synthesis.

Experimental Protocols

Below are general protocols for assessing the stability of N-(propanoic acid)-N-bis(m-PEG12) and PROTACs derived from it.

Protocol 1: General Hydrolytic Stability Assessment
  • Buffer Preparation: Prepare a set of buffers with different pH values (e.g., pH 4, 7.4, 9).

  • Sample Preparation: Dissolve N-(propanoic acid)-N-bis(m-PEG12) in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector) to monitor the appearance of degradation products and the decrease in the parent compound.

Protocol 2: General Thermal Stability Assessment
  • Sample Preparation: Prepare a solution of N-(propanoic acid)-N-bis(m-PEG12) in a relevant solvent (e.g., DMSO or an aqueous buffer).

  • Incubation: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: Collect samples at defined intervals.

  • Analysis: Use HPLC or Mass Spectrometry (MS) to quantify the remaining intact compound.

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

G cluster_storage Recommended Storage Powder Powder -20°C -20°C Powder->-20°C Up to 3 years In Solvent In Solvent -80°C -80°C In Solvent->-80°C Up to 1 year

Caption: Recommended storage conditions for N-(propanoic acid)-N-bis(m-PEG12).

G Start Start Low PROTAC Activity Low PROTAC Activity Start->Low PROTAC Activity Check Linker Quality Check Linker Quality Low PROTAC Activity->Check Linker Quality Is linker old or improperly stored? Synthesize with Fresh Linker Synthesize with Fresh Linker Check Linker Quality->Synthesize with Fresh Linker Yes Check PROTAC Stability Check PROTAC Stability Check Linker Quality->Check PROTAC Stability No End End Synthesize with Fresh Linker->End Optimize Assay Conditions Optimize Assay Conditions Check PROTAC Stability->Optimize Assay Conditions Optimize Assay Conditions->End

Caption: Troubleshooting workflow for low PROTAC activity.

G cluster_workflow Stability Assessment Workflow Prepare Sample Prepare Sample Incubate (Stress Conditions) Incubate (Stress Conditions) Prepare Sample->Incubate (Stress Conditions) Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate (Stress Conditions)->Collect Aliquots at Time Points Analyze (HPLC/MS) Analyze (HPLC/MS) Collect Aliquots at Time Points->Analyze (HPLC/MS) Quantify Degradation Quantify Degradation Analyze (HPLC/MS)->Quantify Degradation

Caption: General workflow for stability assessment experiments.

How to avoid side reactions with N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during experiments with N-(propanoic acid)-N-bis(m-PEG12).

Frequently Asked Questions (FAQs)

Q1: What is N-(propanoic acid)-N-bis(m-PEG12) and what is its primary application?

N-(propanoic acid)-N-bis(m-PEG12) is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1][2][3][4][5][6] It features a terminal carboxylic acid group that can be activated to form covalent bonds with other molecules, typically those containing primary amine groups. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][4][5][6]

Q2: What is the most common method to activate the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) for conjugation?

The most common method for activating the carboxylic acid group is through the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This two-step process first forms an active O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[7] This NHS ester can then efficiently react with primary amines to form a stable amide bond.[7]

Q3: What are the primary side reactions to be aware of during conjugation?

The main side reactions include:

  • Hydrolysis of the NHS ester: The activated NHS ester can react with water, leading to the regeneration of the original carboxylic acid and rendering the linker inactive for conjugation. This reaction is highly dependent on pH.

  • Formation of N-acylurea: The O-acylisourea intermediate formed by EDC can rearrange into a stable and unreactive N-acylurea byproduct, which reduces the yield of the desired conjugate.[8]

  • Reaction with other nucleophiles: Besides primary amines, the activated linker can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH values.[9]

Q4: How does pH affect the conjugation reaction?

The pH is a critical parameter. The activation of the carboxylic acid with EDC is most efficient in an acidic environment (pH 4.5-6.0).[7] However, the subsequent reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[10] Running the reaction at a suboptimal pH can significantly increase the rate of side reactions, particularly hydrolysis of the NHS ester at high pH.[11]

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Possible Causes:

  • Hydrolysis of Activated Linker: The NHS ester intermediate is susceptible to hydrolysis, which increases with pH and time.

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.

  • Suboptimal pH: The pH of the reaction buffer may not be optimal for both the activation and coupling steps.

  • N-acylurea Formation: A significant portion of the activated intermediate may be converting to the unreactive N-acylurea byproduct.[8]

  • Insufficient Reagent Concentration: The molar ratio of the activating agents (EDC/NHS) to the linker may be too low.

Solutions:

  • Control pH: Perform a two-step reaction. First, activate the N-(propanoic acid)-N-bis(m-PEG12) with EDC and NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 for the coupling step.

  • Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use. Store stock powders in a desiccator at -20°C.

  • Optimize Reagent Ratios: Increase the molar excess of EDC and NHS to drive the reaction towards the formation of the NHS ester. A typical starting point is a 1.5 to 5-fold molar excess of EDC and NHS over the carboxylic acid.

  • Minimize Reaction Time: Once the NHS ester is formed, proceed with the addition of the amine-containing molecule as soon as possible to minimize hydrolysis.

  • Work at Lower Temperatures: Performing the reaction at 4°C can help to reduce the rate of hydrolysis of the NHS ester.[12]

Issue 2: Presence of Undesired Byproducts

Possible Causes:

  • N-acylurea Formation: This is a common byproduct in carbodiimide chemistry.[8]

  • Multiple Conjugation Sites: If the target molecule has multiple primary amines, the linker may attach at various locations, leading to a heterogeneous product.

  • Reaction with Other Nucleophiles: At higher pH, the activated linker can react with other nucleophilic groups like hydroxyls on serine, threonine, or tyrosine residues.[9]

Solutions:

  • Addition of NHS: The use of NHS or Sulfo-NHS significantly reduces the formation of N-acylurea by converting the O-acylisourea intermediate to a more stable NHS ester.[8]

  • Control Stoichiometry: To favor mono-conjugation, use a limited molar ratio of the activated linker to the target molecule.

  • Optimize pH: Maintain the pH of the coupling reaction between 7.2 and 8.0 to favor reaction with primary amines over other nucleophiles.

  • Purification: Utilize purification techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC to separate the desired conjugate from byproducts and unreacted materials.

Data Presentation

The efficiency of the conjugation reaction is highly dependent on various factors. The following tables provide illustrative quantitative data based on general principles of EDC/NHS chemistry.

Table 1: Illustrative Half-life of NHS Esters at Various pH Values

This table demonstrates the significant impact of pH on the stability of the activated NHS ester. As the pH increases, the rate of hydrolysis accelerates, reducing the time the activated linker is available for the desired conjugation reaction.[11][13]

pHTemperature (°C)Illustrative Half-life of NHS Ester (minutes)
7.025~240-300
8.025~30-60
8.525~10-20
9.025<10

Table 2: Illustrative Effect of Reagent Concentration on N-acylurea Formation

This table illustrates how the concentration of the carboxylic acid can influence the yield of the desired product versus the N-acylurea byproduct in a carbodiimide-fueled reaction.[12][14]

Carboxylic Acid Concentration (mM)EDC Concentration (mM)Illustrative Effective Yield (%)Illustrative N-acylurea Yield (%)
50505543
100506038
200506433
300506630

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Primary Amine

This protocol describes a general method for conjugating N-(propanoic acid)-N-bis(m-PEG12) to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve N-(propanoic acid)-N-bis(m-PEG12) in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of N-(propanoic acid)-N-bis(m-PEG12):

    • In a reaction tube, mix N-(propanoic acid)-N-bis(m-PEG12) with a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with a small amount of a suitable base.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by desalting, dialysis, or chromatography (e.g., size-exclusion or reversed-phase HPLC).

Visualizations

EDC/NHS Two-Step Conjugation Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification start 1. Prepare Reagents (Linker, EDC, NHS) activate 2. Mix in Activation Buffer (e.g., MES) start->activate incubation_activation 3. Incubate 15-30 min at Room Temperature activate->incubation_activation add_amine 4. Add Amine-Molecule in Coupling Buffer (e.g., PBS) incubation_activation->add_amine incubation_coupling 5. Incubate 1-2 hours at RT or overnight at 4°C add_amine->incubation_coupling quench 6. Quench Reaction (e.g., Tris or Glycine) incubation_coupling->quench purify 7. Purify Conjugate (e.g., SEC, HPLC, Dialysis) quench->purify

Caption: A typical experimental workflow for the two-step EDC/NHS conjugation of N-(propanoic acid)-N-bis(m-PEG12).

Key Reactions in EDC/NHS Chemistry linker N-(propanoic acid)-N-bis(m-PEG12) (R-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) linker->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS n_acylurea N-Acylisourea (Unreactive Byproduct) o_acylisourea->n_acylurea Rearrangement (Side Reaction) nhs NHS / Sulfo-NHS nhs->nhs_ester conjugate Stable Amide Bond (R-CO-NH-R') nhs_ester->conjugate + Amine hydrolyzed_linker Regenerated Linker (R-COOH) nhs_ester->hydrolyzed_linker + H2O (Side Reaction) amine Primary Amine (R'-NH2) amine->conjugate hydrolysis Hydrolysis (H2O) hydrolysis->hydrolyzed_linker

Caption: Signaling pathway diagram illustrating the desired reaction and major side reactions in EDC/NHS chemistry.

Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents check_ph Is the pH optimal for both activation and coupling steps? check_reagents->check_ph Yes solution_reagents Use fresh reagents and prepare solutions immediately before use. check_reagents->solution_reagents No check_ratio Is the molar ratio of EDC/NHS to linker sufficient? check_ph->check_ratio Yes solution_ph Implement a two-step pH protocol: pH 4.5-6.0 for activation, pH 7.2-8.0 for coupling. check_ph->solution_ph No check_time_temp Was the reaction time minimized and temperature controlled? check_ratio->check_time_temp Yes solution_ratio Increase the molar excess of EDC and NHS (e.g., 1.5-5x). check_ratio->solution_ratio No solution_time_temp Add amine immediately after activation. Consider running the reaction at 4°C. check_time_temp->solution_time_temp No end Improved Yield check_time_temp->end Yes solution_reagents->end solution_ph->end solution_ratio->end solution_time_temp->end

Caption: A logical troubleshooting guide for addressing low yield in conjugation reactions.

References

Technical Support Center: Purification of N-(propanoic acid)-N-bis(m-PEG12) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(propanoic acid)-N-bis(m-PEG12) reaction products. This bifunctional linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of N-(propanoic acid)-N-bis(m-PEG12) and its downstream products?

A1: Common impurities include unreacted starting materials such as m-PEG12-amine, reagents used for the propanoic acid addition, and side products from the reaction. In subsequent reactions where the carboxylic acid is activated (e.g., with EDC/NHS) to form an amide bond, impurities can include the unreacted activated linker, hydrolysis products of the activated linker, and excess coupling reagents.[4][5][6] When used in PROTAC synthesis, unreacted warheads or E3 ligase ligands will also be present.[][8]

Q2: Which purification techniques are most suitable for a small bifunctional PEG linker like N-(propanoic acid)-N-bis(m-PEG12)?

A2: Due to its relatively low molecular weight (1174.4 g/mol ), size-based purification methods need to be carefully selected.[9]

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the desired product from smaller molecule impurities and larger aggregated species.[10][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity and is well-suited for purifying small molecules like this linker.

  • Dialysis: While useful for removing very small impurities from larger PEGylated proteins, traditional dialysis membranes may not be suitable for retaining a molecule of this size. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., <1 kDa) may be an alternative for concentrating the product and removing very small molecule contaminants.[12][13]

  • Ion-Exchange Chromatography (IEX): The terminal carboxylic acid provides a handle for anion-exchange chromatography, which can be effective for separating the product from neutral or positively charged impurities.[]

Q3: How can I monitor the purity of my N-(propanoic acid)-N-bis(m-PEG12) product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used to assess purity.[14][15] Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over UV detection.[16][17]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can confirm the molecular weight of the desired product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the final product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Purified Product Non-specific binding to the purification matrix: The PEG chains can sometimes interact with the stationary phase.For SEC: Ensure the column is well-equilibrated. Consider using a different column matrix. For IEX: Optimize the salt concentration and pH of the elution buffer. A gradient elution may improve recovery.[12] For RP-HPLC: Modify the mobile phase composition (e.g., change the organic solvent or additive).
Product precipitation on the column: The solubility of the product may be an issue in the chosen mobile phase.Check the solubility of your product in the purification buffers. Adjusting pH or adding a small amount of a co-solvent might be necessary.[12]
Presence of Unreacted m-PEG12 Inefficient purification: The separation method may not have sufficient resolution to separate the product from the starting material.For SEC: Use a column with a smaller pore size or a longer column to enhance resolution. A slower flow rate can also improve separation.[13] For RP-HPLC: Optimize the gradient to achieve better separation between the more polar starting material and the product.
Product Appears as a Broad Peak in Chromatography Heterogeneity of the PEG linker: Polydispersity in the starting m-PEG12 raw material can lead to a mixture of final products with slightly different molecular weights.Use a monodisperse m-PEG12 starting material for the synthesis to ensure a homogeneous final product.[19]
On-column aggregation: The product may be aggregating during the purification process.For SEC: Reduce the sample concentration and flow rate. Modify the mobile phase by adjusting the ionic strength or pH.[13]
Hydrolysis of Activated Linker during Purification Instability of the activated ester (e.g., NHS ester) in aqueous buffers: Activated esters are susceptible to hydrolysis.If purifying an activated form of the linker, use anhydrous solvents for as long as possible and work quickly. Consider performing the purification at a lower temperature.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range suitable for molecules around 1 kDa.

    • Equilibrate the column with at least two column volumes of a suitable mobile phase (e.g., phosphate-buffered saline, ammonium (B1175870) acetate (B1210297) buffer) at a consistent flow rate.[17]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution using a suitable detector (e.g., CAD, ELSD, or RI).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the desired product.

    • Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC, MS).

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation).

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Column and Mobile Phase Selection:

    • Select a C8 or C18 column suitable for the separation of small polar molecules.

    • Prepare a mobile phase system, typically consisting of an aqueous solvent (A) (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (B) (e.g., acetonitrile (B52724) or methanol).

  • Gradient Optimization:

    • Develop a linear gradient from a low to a high percentage of solvent B to elute the product. A shallow gradient often provides better resolution.

  • Sample Preparation:

    • Dissolve the crude product in a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography and Fraction Collection:

    • Inject the sample and run the optimized gradient.

    • Monitor the elution and collect fractions corresponding to the product peak.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions.

    • Pool the pure fractions and remove the organic solvent and acid additive, typically by lyophilization.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Product purification_method Select Purification Method (SEC, RP-HPLC, etc.) synthesis->purification_method fraction_collection Fraction Collection purification_method->fraction_collection purity_analysis Purity Analysis (HPLC, MS, NMR) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling final_product Pure N-(propanoic acid)-N-bis(m-PEG12) pooling->final_product

Caption: A general workflow for the purification and analysis of N-(propanoic acid)-N-bis(m-PEG12).

troubleshooting_logic Troubleshooting Logic for Impure Product cluster_impurity_type Impurity Type cluster_solution Corrective Action start Impure Product After Initial Purification check_impurities Identify Impurities (MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm side_products Side Products check_impurities->side_products aggregation Aggregated Product check_impurities->aggregation optimize_chromatography Optimize Chromatography (Gradient, Flow Rate, Column) unreacted_sm->optimize_chromatography side_products->optimize_chromatography change_method Change Purification Method (e.g., SEC to RP-HPLC) side_products->change_method modify_conditions Modify Sample/Mobile Phase (pH, Concentration, Additives) aggregation->modify_conditions

Caption: A decision-making workflow for troubleshooting impure product fractions.

References

N-(propanoic acid)-N-bis(m-PEG12) degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(propanoic acid)-N-bis(m-PEG12). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this branched PEG linker, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(propanoic acid)-N-bis(m-PEG12)?

A1: The degradation of N-(propanoic acid)-N-bis(m-PEG12) is primarily attributed to two main pathways:

  • Oxidative degradation of the polyethylene (B3416737) glycol (PEG) ether backbone. This process can be initiated by factors such as exposure to air (oxygen), transition metal ions, and elevated temperatures.[1][2] The ether linkages within the PEG chain can be targets for oxidative metabolism, particularly by cytochrome P450 enzymes in biological systems, leading to O-dealkylation reactions.[3]

  • Hydrolysis of the terminal propanoic acid group or any other hydrolytically labile bonds that may be introduced during its conjugation to other molecules. The rate of hydrolysis is often dependent on pH and temperature.[4][5][6]

Q2: What are the likely degradation products of N-(propanoic acid)-N-bis(m-PEG12)?

A2: Oxidative degradation of the PEG backbone can result in a variety of products, including formaldehyde, formic acid, acetaldehyde, and other aldehydes and carboxylic acids.[7] Mass spectrometry analysis of oxidatively degraded PEG has shown the formation of a series of cleavage products containing aldehyde and carboxylic acid salt functionalities.[8][9] Hydrolysis of the propanoic acid moiety would yield the parent N-bis(m-PEG12) amine and propanoic acid.

Q3: How can I prevent the degradation of N-(propanoic acid)-N-bis(m-PEG12) during storage and experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically -20°C for long-term storage, to minimize exposure to oxygen and moisture.[10]

  • Handling: When preparing solutions, use degassed solvents and handle the compound quickly to minimize air exposure. For weighing and dispensing, it is advisable to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Experimental Conditions:

    • pH Control: Maintain an appropriate pH for your experiments. Hydrolysis of ester linkages, which may be formed when conjugating this linker, is pH-dependent.[4][5]

    • Avoid Oxidizing Agents: Minimize the presence of transition metals and other oxidizing agents in your reaction mixtures.

    • Antioxidants: In some applications, the addition of antioxidants may be considered to suppress oxidative degradation, although this should be evaluated for compatibility with your specific experimental setup.

Q4: What is the impact of the branched structure on the stability of this PEG linker?

A4: The branched structure of N-(propanoic acid)-N-bis(m-PEG12) may offer some advantages in terms of stability and performance in drug delivery applications. Branched PEGs have been shown to potentially evade the accelerated blood clearance (ABC) phenomenon that can be observed with linear PEG-modified nanocarriers.[11] This is attributed to their potentially lower antigenicity.[11] However, the fundamental susceptibility of the PEG ether linkages to oxidative degradation remains.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results in biological assays. Degradation of the PROTAC linker, leading to inactive species.1. Confirm Compound Integrity: Analyze a fresh sample and a sample from the experiment by LC-MS to check for the presence of the intact molecule and any degradation products. 2. Review Storage and Handling: Ensure proper storage conditions (inert atmosphere, low temperature) and handling procedures were followed. 3. Assess Experimental Conditions: Evaluate the pH, temperature, and presence of potential oxidizing agents in your assay buffers and media.
Unexpected peaks observed during LC-MS analysis of a reaction mixture containing the linker. Formation of degradation products due to oxidative or hydrolytic stress.1. Characterize Degradation Products: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the mass and fragmentation pattern of the unknown peaks. This can help elucidate the degradation pathway.[3][7] 2. Perform Forced Degradation Studies: Subject the linker to controlled stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and confirm their retention times and mass spectra.[1][12][13]
Poor solubility or aggregation of the final PROTAC molecule. While PEG linkers generally improve solubility, extensive degradation or improper conjugation can lead to changes in physicochemical properties.1. Verify Conjugation: Confirm the successful conjugation of the linker to your target-binding and E3 ligase-binding moieties using analytical techniques like LC-MS and NMR. 2. Optimize Linker Length and Composition: If degradation is ruled out, consider that the overall properties of the PROTAC may require a different linker. In some cases, replacing a portion of the flexible PEG chain with more rigid structures like piperazine (B1678402) or piperidine (B6355638) has been shown to improve properties.[3]

Data Summary

Table 1: Factors Influencing the Degradation of N-(propanoic acid)-N-bis(m-PEG12)

Factor Effect on Degradation Prevention/Mitigation Strategies
Oxygen Promotes oxidative degradation of the PEG ether backbone.[1]Store and handle under an inert atmosphere (argon, nitrogen). Use degassed solvents.[10]
pH Can catalyze the hydrolysis of the terminal carboxylic acid group or ester linkages formed during conjugation.[4][5]Maintain optimal pH in solutions and buffers. Perform stability studies across a relevant pH range.
Temperature Higher temperatures can accelerate both oxidative and hydrolytic degradation.[1]Store at recommended low temperatures (-20°C). Avoid unnecessary exposure to high temperatures during experiments.
Transition Metal Ions Can catalyze oxidative degradation.Use high-purity reagents and chelating agents if necessary and compatible with the experimental setup.
Light Can potentially induce photo-oxidative degradation.Protect solutions from light, especially during long-term storage or experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products of N-(propanoic acid)-N-bis(m-PEG12) or its conjugates.

  • Preparation of Stock Solution: Prepare a stock solution of the test article (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[12][13]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[12][13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for 24 hours.[12][13]

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.

Protocol 2: LC-MS Method for Degradation Analysis

This is a starting point for developing an LC-MS method to analyze the degradation of N-(propanoic acid)-N-bis(m-PEG12). Optimization will be required.

  • Chromatographic System: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution analysis).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for the parent compound and its expected degradation products.

Visualizations

cluster_degradation Degradation Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation N-propanoic_acid-N-bis_m-PEG12 N-(propanoic acid)-N-bis(m-PEG12) Ether_Linkage PEG Ether Backbone N-propanoic_acid-N-bis_m-PEG12->Ether_Linkage Contains Propanoic_Acid Terminal Propanoic Acid N-propanoic_acid-N-bis_m-PEG12->Propanoic_Acid Contains Degradation_Products_Ox Degradation Products (Aldehydes, Carboxylic Acids) Ether_Linkage->Degradation_Products_Ox Forms Oxidative_Stress Oxidative Stress (O2, Metal Ions, Heat) Oxidative_Stress->Ether_Linkage Induces Cleavage Degradation_Products_Hyd Degradation Products (N-bis(m-PEG12) amine, Propanoic Acid) Propanoic_Acid->Degradation_Products_Hyd Forms Hydrolytic_Stress Hydrolytic Stress (pH, Heat) Hydrolytic_Stress->Propanoic_Acid Induces Hydrolysis

Caption: Primary degradation pathways of N-(propanoic acid)-N-bis(m-PEG12).

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Inconsistent Experimental Results Check_Integrity Analyze Sample by LC-MS Start->Check_Integrity Degradation_Observed Degradation Products Observed? Check_Integrity->Degradation_Observed Investigate_Conditions Review Storage, Handling, and Experimental Conditions Degradation_Observed->Investigate_Conditions Yes No_Degradation No Degradation Observed Degradation_Observed->No_Degradation No Forced_Degradation Perform Forced Degradation Study to Confirm Product Identities Investigate_Conditions->Forced_Degradation Optimize_Prevention Implement Preventative Measures: Inert Atmosphere, pH Control, etc. Forced_Degradation->Optimize_Prevention End Problem Resolved Optimize_Prevention->End Other_Factors Investigate Other Experimental Variables (e.g., conjugation efficiency) No_Degradation->Other_Factors Other_Factors->End

Caption: A logical workflow for troubleshooting suspected degradation issues.

References

Technical Support Center: Enhancing N-(propanoic acid)-N-bis(m-PEG12) Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation with N-(propanoic acid)-N-bis(m-PEG12).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and recommended solutions.

Issue 1: Low or No PEGylation Yield

Question: We are observing a very low yield of our PEGylated product. What are the potential causes and how can we improve the efficiency?

Answer:

Low PEGylation yield is a common issue that can stem from several factors related to the reaction conditions and reagent stability.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Activation of Carboxylic Acid The terminal propanoic acid of N-(propanoic acid)-N-bis(m-PEG12) requires activation to react with primary amines on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[2][3] Ensure that the EDC and NHS are fresh and have been stored under anhydrous conditions to maintain their reactivity.
Hydrolysis of Activated NHS Ester The NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction.[2][4] The rate of hydrolysis increases significantly with higher pH and temperature.[4] It is crucial to use the activated PEG reagent immediately after preparation. If possible, prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and add it to the aqueous reaction buffer right before starting the conjugation.[1][4]
Suboptimal Reaction pH The reaction between an NHS ester and a primary amine is highly pH-dependent.[5][6] The optimal pH range is typically between 7.2 and 8.5.[2][4] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate.[6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available for conjugation.[4][6] It is recommended to perform the reaction in a buffer with a pH around 8.3-8.5 for optimal results, but this may need to be adjusted based on the stability of the protein.[5]
Inaccessible Target Functional Groups The primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the target biomolecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the activated PEG reagent.[1]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][5] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][7]

Issue 2: Protein Aggregation or Precipitation During or After Conjugation

Question: We are observing significant aggregation and precipitation of our protein upon addition of the activated PEG linker. What is causing this and how can we prevent it?

Answer:

Protein aggregation is a frequent challenge in bioconjugation and can be caused by several factors, including the properties of the PEG linker and the reaction conditions.[7][8]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobicity of the Linker Although PEG is hydrophilic, the overall construct of the activated linker might have hydrophobic characteristics that can lead to aggregation when conjugated to the protein surface.[8]
High Molar Excess of Reagent A large excess of the PEGylating reagent can lead to over-labeling of the protein surface, which can alter its isoelectric point and increase its hydrophobicity, promoting aggregation.[7][8] It is advisable to perform a titration experiment to determine the optimal molar ratio of the PEG reagent to the protein.[7]
Protein Instability at Reaction pH While a slightly alkaline pH is optimal for the NHS ester reaction, some proteins may be unstable and prone to aggregation at these pH values.[7][9] If aggregation is observed, try performing the conjugation at a lower pH (e.g., 7.2-7.5), although this may require a longer reaction time.[7]
High Protein Concentration Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[8] If aggregation is an issue, try reducing the protein concentration in the reaction mixture.[8]
Use of Organic Co-solvents If the activated PEG reagent is dissolved in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10%) to avoid protein denaturation and aggregation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for N-(propanoic acid)-N-bis(m-PEG12) bioconjugation?

A1: The recommended buffers are amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5.[2][7] A common choice is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris, as they will compete with the target molecule for the activated PEG linker.[5]

Q2: How can I control the degree of PEGylation?

A2: The degree of PEGylation can be controlled by several factors:

  • Molar Ratio: Varying the molar ratio of the activated PEG reagent to the target biomolecule is the most direct way to control the extent of modification.[12] Start with a lower molar excess and gradually increase it to achieve the desired degree of PEGylation.

  • Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation.

  • pH: Performing the reaction at a lower pH (e.g., 7.2) will slow down the reaction rate and can lead to more selective modification of the more reactive amine groups, such as the N-terminus.[13]

  • Protein Concentration: Higher protein concentrations can favor multi-PEGylation.[8]

Q3: How can I confirm that my protein is successfully PEGylated and determine the efficiency?

A3: Several analytical techniques can be used to characterize the PEGylated product:

  • SDS-PAGE: This is a simple and common method to get a first indication of successful PEGylation. The PEGylated protein will have a higher apparent molecular weight and will migrate slower on the gel compared to the unmodified protein.[1]

  • HPLC: Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unreacted protein and free PEG. SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[12][14]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can provide the most accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of attached PEG molecules.[15]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the protein, which will increase upon PEGylation.[14] This technique is also useful for detecting aggregation.[8]

Q4: What is the stability of the activated N-(propanoic acid)-N-bis(m-PEG12) (as an NHS ester) in aqueous solution?

A4: The stability of NHS esters is highly dependent on pH and temperature.[4] Hydrolysis is the main competing reaction.[2] The half-life of an NHS ester can range from hours at pH 7 and 0°C to just a few minutes at pH 8.6 and higher temperatures.[2][4] It is therefore critical to use the activated PEG reagent immediately after preparation.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2]
7.0Room Temperature~1 hour
8.041 hour[4]
8.6410 minutes[2][4]

Q5: Can I lose the biological activity of my protein after PEGylation?

A5: Yes, a loss of biological activity is a potential risk of PEGylation.[1] This can occur if the PEG molecule is attached at or near the protein's active site or binding interface, causing steric hindrance.[1][16] To mitigate this, you can try:

  • Site-Specific Conjugation: If possible, use a strategy that targets a specific site away from the active region.

  • Protecting the Active Site: During the conjugation reaction, you can add a substrate or a competitive inhibitor to protect the active site.[1]

  • Varying the Degree of PEGylation: A lower degree of PEGylation may be less likely to interfere with the protein's function.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of N-(propanoic acid)-N-bis(m-PEG12) to a Protein

This protocol describes the activation of the terminal carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) using EDC/NHS chemistry, followed by conjugation to a protein containing primary amines.

Materials:

  • N-(propanoic acid)-N-bis(m-PEG12)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of N-(propanoic acid)-N-bis(m-PEG12)

  • Dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.

  • Add the EDC/NHS solution to the PEG linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to the Protein

  • Immediately after activation, add the activated PEG-NHS ester solution to the protein solution in the Conjugation Buffer. The molar ratio of the activated PEG to the protein should be optimized for the specific application (a starting point could be a 10-20 fold molar excess).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Step 3: Purification

  • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

Materials:

  • Unmodified protein (control)

  • PEGylated protein

  • SDS-PAGE gels

  • Running buffer

  • Loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare samples of the unmodified and PEGylated protein at the same concentration in loading buffer.

  • Load the samples and molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Visualize the bands. The PEGylated protein should appear as a band (or a smear due to heterogeneity) with a higher apparent molecular weight compared to the unmodified protein.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis PEG_Linker N-(propanoic acid) -N-bis(m-PEG12) Activated_PEG PEG-NHS Ester PEG_Linker->Activated_PEG EDC/NHS, pH 6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein pH 7.2-8.5 Hydrolysis Inactive PEG-Acid Activated_PEG->Hydrolysis Side Reaction (H2O) Protein Target Protein (with -NH2 groups) Protein->PEGylated_Protein SDS_PAGE SDS-PAGE PEGylated_Protein->SDS_PAGE HPLC HPLC (SEC/RP) PEGylated_Protein->HPLC MS Mass Spectrometry PEGylated_Protein->MS DLS DLS PEGylated_Protein->DLS troubleshooting_logic cluster_solutions_yield Troubleshoot Low Yield cluster_solutions_aggregation Troubleshoot Aggregation Start Start Conjugation Check_Yield Check PEGylation Yield Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Sufficient Yield Check_Yield->Good_Yield Yes Optimize_pH Optimize pH (7.2-8.5) Low_Yield->Optimize_pH Fresh_Reagents Use Fresh Reagents Low_Yield->Fresh_Reagents Check_Buffer Use Amine-Free Buffer Low_Yield->Check_Buffer Check_Aggregation Check for Aggregation Good_Yield->Check_Aggregation Aggregation Aggregation Observed Check_Aggregation->Aggregation Yes No_Aggregation No Aggregation Check_Aggregation->No_Aggregation No Lower_Ratio Lower PEG:Protein Ratio Aggregation->Lower_Ratio Lower_Concentration Lower Protein Concentration Aggregation->Lower_Concentration Adjust_pH Adjust Reaction pH Aggregation->Adjust_pH Final_Product Purified Product No_Aggregation->Final_Product Optimize_pH->Start Fresh_Reagents->Start Check_Buffer->Start Lower_Ratio->Start Lower_Concentration->Start Adjust_pH->Start

References

Validation & Comparative

A Comparative Guide to N-(propanoic acid)-N-bis(m-PEG12) and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a detailed comparison of N-(propanoic acid)-N-bis(m-PEG12), a branched PEG linker, with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

Structural Overview: Branched vs. Linear Architectures

PEG linkers are broadly categorized into linear and branched structures. Linear PEG linkers consist of a single, straight chain of repeating ethylene (B1197577) glycol units.[] In contrast, branched PEG linkers, such as N-(propanoic acid)-N-bis(m-PEG12), feature multiple PEG chains extending from a central core.[] This fundamental structural difference significantly influences the properties of the resulting conjugate.

N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker characterized by a terminal carboxylic acid group and two methoxy-terminated PEG12 chains.[] The carboxylic acid allows for covalent attachment to amine groups on antibodies or other molecules, while the branched PEG structure provides a distinct three-dimensional architecture.

Structural Comparison of PEG Linkers cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (e.g., N-(propanoic acid)-N-bis(m-PEG12)) Linear_Structure Antibody/Drug - [PEG]n - Drug/Antibody Branched_Structure Antibody/Drug - Linker Core - [PEG]12                  |                [PEG]12

Caption: A simplified representation of linear and branched PEG linker architectures.

Performance Comparison in Antibody-Drug Conjugates (ADCs)

The architecture of the PEG linker plays a pivotal role in the performance of ADCs, impacting their stability, pharmacokinetics, and in vitro cytotoxicity.

Physicochemical Stability and Aggregation

A major challenge in ADC development is the propensity of hydrophobic drug-linker payloads to induce aggregation of the antibody, which can lead to reduced efficacy and potential immunogenicity.[2] The hydrophilic nature of PEG linkers helps to mitigate this issue.[3] Branched PEG linkers, like N-(propanoic acid)-N-bis(m-PEG12), can offer superior shielding of the hydrophobic payload due to their three-dimensional structure, which can be particularly advantageous for ADCs with a high drug-to-antibody ratio (DAR).[2][3]

Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is a critical factor in its therapeutic window. A study comparing a branched PEG linker with two 12-unit PEG chains (P-(PEG12)2), a close structural analog to N-(propanoic acid)-N-bis(m-PEG12), with a linear 24-unit PEG linker (L-PEG24) in a trastuzumab-DM1 conjugate at a DAR of 8, revealed significant differences in their PK profiles. The ADC with the branched P-(PEG12)2 linker demonstrated a significantly slower clearance rate and an almost 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker.[3][4] This suggests that the branched architecture more effectively shields the hydrophobic payload, leading to improved pharmacokinetics.[3][5][6]

Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Branched vs. Linear PEG Linkers

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC) (µg·day/mL)Reference
Branched (P-(PEG12)2)Low~1051[3][4]
Linear (L-PEG24)High~360[3][4]
In Vitro Cytotoxicity

The impact of the PEG linker on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and cell line. In some cases, the inclusion of PEG linkers has shown no significant effect on potency.[3] However, in other studies, longer PEG chains have led to a reduction in in vitro cytotoxicity. For instance, compared to a conjugate with no PEG linker, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[3] This highlights the importance of empirical testing to determine the optimal linker for a given ADC.

Application in PROTACs

N-(propanoic acid)-N-bis(m-PEG12) is also utilized as a linker in the development of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker in a PROTAC is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]

PEG linkers are commonly incorporated into PROTAC design to enhance aqueous solubility and cell permeability.[10][11] The branched structure of N-(propanoic acid)-N-bis(m-PEG12) may offer advantages in orienting the two ligands for optimal ternary complex formation. However, the optimal linker design is highly dependent on the specific target and E3 ligase pair, and empirical optimization is crucial. Studies have shown that linkers that are too short can cause steric hindrance, while excessively long and flexible linkers can lead to reduced efficacy.[9] The impact of branched PEG linkers on PROTAC cell permeability is an active area of research, with some studies suggesting that the ability of the linker to allow the PROTAC to adopt folded conformations can enhance permeability.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of PEG linkers. Below are summaries of key experimental methodologies.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

This method is used to separate and quantify soluble aggregates in ADC preparations.[13][14]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[15]

  • Mobile Phase: A buffer that minimizes secondary interactions between the ADC and the stationary phase, such as a phosphate (B84403) buffer with an appropriate salt concentration.[14] For hydrophobic ADCs, the addition of a small amount of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent peak tailing.[14][15]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a defined amount of the ADC sample.

    • Elute the sample isocratically.

    • Monitor the eluate using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their relative abundance.[15]

SEC Workflow for ADC Aggregation Analysis Sample_Preparation ADC Sample Preparation SEC_Column Size Exclusion Chromatography Sample_Preparation->SEC_Column Injection UV_Detection UV Detection (280 nm) SEC_Column->UV_Detection Elution Data_Analysis Peak Integration and Quantification UV_Detection->Data_Analysis Chromatogram

Caption: A schematic of the experimental workflow for ADC aggregation analysis using SEC.

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to determine the pharmacokinetic parameters of an ADC.[16][17]

  • Animal Model: Female BALB/c mice are commonly used.

  • Procedure:

    • Administer the ADC to the mice via intravenous (IV) injection at a specified dose.

    • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as clearance, half-life, and AUC.[3]

In Vivo PK Study Workflow ADC_Administration IV Administration of ADC to Mice Blood_Sampling Serial Blood Collection ADC_Administration->Blood_Sampling Plasma_Separation Plasma Isolation Blood_Sampling->Plasma_Separation ELISA Quantification by ELISA Plasma_Separation->ELISA PK_Analysis Pharmacokinetic Parameter Calculation ELISA->PK_Analysis

Caption: A flowchart illustrating the key steps in an in vivo pharmacokinetic study of an ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[18][19]

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS-HCl)[19]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[19]

    • Treat the cells with serial dilutions of the ADC and control antibody.[19]

    • Incubate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

    • Add the solubilization solution to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The choice of a PEG linker is a critical decision in the design of ADCs and PROTACs. N-(propanoic acid)-N-bis(m-PEG12), with its branched architecture, offers potential advantages in terms of improved pharmacokinetic profiles and enhanced shielding of hydrophobic payloads, particularly for highly loaded ADCs. However, the optimal linker strategy is highly context-dependent, and factors such as the specific drug, target, and desired therapeutic outcome must be carefully considered. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PEG linkers to enable the rational design of more effective and safer bioconjugate therapeutics.

References

A Comparative Guide to Validating Protein Degradation with N-(propanoic acid)-N-bis(m-PEG12) Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]

This guide provides an objective comparison of PROTACs featuring flexible polyethylene (B3416737) glycol (PEG) linkers, such as N-(propanoic acid)-N-bis(m-PEG12), with other common linker alternatives.[2][3][4] The comparison is supported by experimental data to aid in the rational design and validation of next-generation protein degraders.

Comparison of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types. The choice of linker is a critical determinant of PROTAC success, impacting solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][5]

Flexible Linkers like alkyl and PEG chains are the most commonly used in PROTAC design.[1]

  • PEG Linkers : Composed of repeating ethylene (B1197577) glycol units, these linkers are hydrophilic, which can significantly improve the solubility and cell permeability of the PROTAC molecule.[1][6] Approximately 54% of reported PROTACs utilize PEG linkers.[1] The N-(propanoic acid)-N-bis(m-PEG12) is a modern example of this class, offering a long, flexible, and hydrophilic scaffold.

  • Alkyl Chains : These simple hydrocarbon chains provide high conformational flexibility but are generally hydrophobic, which can negatively impact the solubility of the final PROTAC molecule.[1][6]

Rigid Linkers often incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][6]

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
PEG (e.g., N-(propanoic acid)-N-bis(m-PEG12)) Repeating ethylene glycol unitsFlexible, HydrophilicImproved solubility, Enhanced cell permeability, Biocompatible[1][6]May have reduced metabolic stability in vivo[6]
Alkyl Saturated hydrocarbon chainsFlexible, HydrophobicSynthetically accessible, High degree of flexibility[1]Poor aqueous solubility, May decrease cell uptake[6]
Rigid Cyclic or aromatic structuresConformationally constrainedCan enhance potency and metabolic stability, Pre-organizes bioactive conformation[1]More complex synthesis, Less conformational freedom

Quantitative Performance Comparison of Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1] Lower DC50 and higher Dmax values indicate a more effective degrader.

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.

Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation

This table illustrates how changing the linker from a PEG-based to an alkyl-based one can impact degradation potency, even when the target and E3 ligase ligands remain the same.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
dBET6 PEG133>95[7]
Compound with C8 Alkyl Linker Alkyl842.23 - 227.4Not specified[8]
BETd24-6 PEGNot specified~30>95[7]

Data compiled from studies on different BRD4-targeting PROTACs to illustrate linker effects.

Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

This dataset demonstrates that for a given PROTAC series, there is often an optimal linker length for maximal efficacy. A linker that is too short or too long can be suboptimal.[9]

PROTAC CompoundLinker TypeLinker Length (atoms)Degradation at 100 nM (%)Reference
PROTAC 1 PEG1225[9]
PROTAC 2 PEG1695[9]
PROTAC 3 PEG2080[9]
PROTAC 4 PEG2425[9]

Data adapted from a study by Cyrus et al. on ERα-targeting PROTACs in MCF7 cells.[9]

Key Validation Workflows and Signaling Pathways

Visualizing the mechanism of action and experimental procedures is essential for understanding and validating PROTAC performance.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds POI PROTAC PROTAC (e.g., with PEG Linker) PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Binds E3 PolyUb Poly-ubiquitinated Target Protein TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC degrader.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking transfer->block primary 7. Primary Antibody Incubation (anti-POI) block->primary secondary 8. Secondary Antibody Incubation (HRP-conj.) primary->secondary detect 9. Chemiluminescent Detection secondary->detect analysis 10. Densitometry Analysis (Calculate DC50/Dmax) detect->analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and validation of PROTACs. Below is a detailed methodology for quantifying protein degradation.

Protocol: Western Blot for Determination of DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Materials

  • Cell line expressing the protein of interest (POI)

  • PROTAC compound (e.g., with N-(propanoic acid)-N-bis(m-PEG12) linker) and vehicle control (e.g., DMSO)

  • Cell culture reagents and 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

2. Procedure

  • Cell Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in complete growth medium.

    • Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.

  • Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and incubate with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the DC50 and Dmax values.

Supporting Assays
  • Ubiquitination Assays : To confirm the mechanism of action, assays that detect the poly-ubiquitination of the target protein are crucial. These can be performed via immunoprecipitation of the target protein followed by a Western blot for ubiquitin, or by using specialized ELISA or AlphaLISA-based kits.

  • Ternary Complex Assays : Biophysical methods like NanoBRET™ can be used in live cells to quantify the formation of the ternary complex, providing insight into the direct engagement of the PROTAC with its targets.[8]

References

Navigating the In Vivo and In Vitro Efficacy of PROTACs: A Comparative Analysis of Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a laboratory concept to a potential therapeutic is paved with rigorous evaluation of its performance both in controlled cellular environments (in vitro) and in complex biological systems (in vivo). A critical determinant of a PROTAC's success is its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting handle. This guide provides a comparative analysis of the in vivo and in vitro efficacy of PROTACs, with a focus on the influence of linker composition, by examining two well-characterized degraders: the BET-targeting PROTAC MZ1, which employs a flexible polyethylene (B3416737) glycol (PEG)-based linker, and the clinically advanced androgen receptor (AR) degrader ARV-110, which utilizes a more rigid linker structure.

The ideal PROTAC must not only effectively degrade its target protein within cancer cells but also exhibit favorable pharmacokinetic and pharmacodynamic properties in a whole organism. The linker, far from being a passive spacer, plays a pivotal role in dictating a PROTAC's solubility, cell permeability, metabolic stability, and its ability to promote a productive ternary complex formation between the target protein and the E3 ligase. Discrepancies between in vitro potency and in vivo efficacy often arise from linker-related issues, such as metabolic instability.

This guide will delve into the available data for MZ1 and ARV-110 to illustrate how linker design can impact the translation from benchtop to preclinical and clinical settings.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

Proteolysis Targeting Chimeras function by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

A simplified diagram of the PROTAC-mediated protein degradation pathway.

Case Study 1: MZ1 - A BET Degrader with a Flexible PEG Linker

MZ1 is a well-studied PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. Its linker is a flexible polyethylene glycol (PEG)-based chain.

In Vitro Efficacy of MZ1

In vitro, MZ1 demonstrates potent and selective degradation of BET proteins in various cancer cell lines. Key performance metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.

Cell LineTarget ProteinDC50 (nM)IC50 (nM)
HeLaBRD4~10-
22Rv1BRD4~24~39
RS4;11BRD4~1~4.3
In Vivo Efficacy of MZ1

While potent in vitro, the translation of MZ1's efficacy in vivo has presented challenges, a common theme for early-generation PROTACs with flexible linkers. Issues such as metabolic instability of the linker can lead to reduced exposure and efficacy in animal models.

Animal ModelTumor TypeDosingOutcome
Mice with RS4;11 xenograftsLeukemia50 mg/kg, i.p., dailyModest tumor growth inhibition

Case Study 2: ARV-110 (Bavdegalutamide) - A Clinically Advanced AR Degrader

ARV-110 is a first-in-class oral PROTAC designed to target the androgen receptor (AR) for degradation by the E3 ligase cereblon (CRBN). It has shown promising results in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). In contrast to the flexible linker of MZ1, ARV-110 is understood to possess a more rigid and metabolically stable linker.

In Vitro Efficacy of ARV-110

ARV-110 demonstrates potent and robust degradation of AR in various prostate cancer cell lines, including those with AR mutations that confer resistance to standard-of-care therapies.

Cell LineAR StatusDC50 (nM)
VCaPWild-type~1
LNCaPT878A mutant~1
22Rv1AR-V7 variant~1
In Vivo Efficacy of ARV-110

The improved linker design of ARV-110 contributes to its favorable pharmacokinetic profile and robust anti-tumor activity in preclinical models and in patients.

Animal ModelTumor TypeDosingOutcome
VCaP xenograft miceProstate CancerOral, dailySignificant tumor growth inhibition and AR degradation (>90%)[1]
Enzalutamide-resistant VCaP xenograft miceProstate CancerOral, dailySignificant tumor growth inhibition[1]

Experimental Protocols

To ensure reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. Below are outlines of key protocols used to evaluate PROTAC efficacy.

Western Blot for Protein Degradation

This assay is fundamental for quantifying the extent of target protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

A Comparative Guide to the Spectroscopic Analysis of N-(propanoic acid)-N-bis(m-PEG12) Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used to characterize N-(propanoic acid)-N-bis(m-PEG12) conjugates, a trifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] While specific experimental spectra for this proprietary molecule are not publicly available, this document outlines the expected spectroscopic features based on the analysis of similar PEGylated structures. Furthermore, it details the experimental protocols for the key analytical methods and compares the target molecule with potential alternatives, offering a framework for the selection and characterization of linkers in drug development.

Spectroscopic Characterization: A Comparative Overview

The structural integrity, purity, and identity of N-(propanoic acid)-N-bis(m-PEG12) conjugates and similar PEG-based linkers are primarily determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information.

Table 1: Comparison of Spectroscopic Data for Trifunctional PEG Linkers

Spectroscopic TechniqueN-(propanoic acid)-N-bis(m-PEG12) (Predicted)Alternative 1: Amine-PEG-COOH (Representative)Alternative 2: Azide-PEG-Alkyne (Representative)
¹H NMR ~3.64 ppm: Strong, broad singlet (PEG backbone -O-CH₂-CH₂-O-).[5][6] ~2.5-2.8 ppm: Multiplets (CH₂ protons of the propanoic acid moiety). ~3.4-3.7 ppm: Multiplets (CH₂ groups adjacent to the nitrogen and ether linkages).~3.64 ppm: Strong, broad singlet (PEG backbone). ~2.9-3.2 ppm: Triplet (CH₂ adjacent to amine). ~2.4-2.6 ppm: Triplet (CH₂ adjacent to carboxyl).~3.64 ppm: Strong, broad singlet (PEG backbone). ~3.4 ppm: Triplet (CH₂ adjacent to azide). ~2.4 ppm: Triplet (CH₂ adjacent to alkyne). ~2.0 ppm: Singlet (alkynyl proton).
¹³C NMR ~70.5 ppm: Major peak for the PEG backbone carbons. ~50-60 ppm: Carbons adjacent to the nitrogen atom. ~30-40 ppm: Carbons of the propanoic acid moiety. ~170-180 ppm: Carboxyl carbon.~70.5 ppm: Major peak for the PEG backbone. ~40 ppm: Carbon adjacent to amine. ~35 ppm: Carbon adjacent to carboxyl. ~175-185 ppm: Carboxyl carbon.~70.5 ppm: Major peak for the PEG backbone. ~50 ppm: Carbon adjacent to azide. ~70-80 ppm: Alkynyl carbons.
Mass Spec (ESI-MS) Expected [M+H]⁺: m/z 1175.4. Characteristic repeating units of 44.03 Da (C₂H₄O) may be observed in fragment ions.[7][8]Dependent on PEG length. Will show a molecular ion peak corresponding to its specific mass.Dependent on PEG length. Will show a molecular ion peak corresponding to its specific mass.
FTIR ~1100 cm⁻¹: Strong C-O-C stretch (ether).[9] ~1730 cm⁻¹: C=O stretch (carboxylic acid). ~2870 cm⁻¹: C-H stretch (aliphatic). Broad ~3300-2500 cm⁻¹: O-H stretch (carboxylic acid).~1100 cm⁻¹: Strong C-O-C stretch. ~1720 cm⁻¹: C=O stretch. ~3300-3500 cm⁻¹: N-H stretch (amine). ~1560 cm⁻¹: N-H bend.~2100 cm⁻¹: Strong, sharp N₃ stretch (azide). ~3300 cm⁻¹: Sharp C≡C-H stretch (terminal alkyne). ~1100 cm⁻¹: Strong C-O-C stretch.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on established procedures for the analysis of PEGylated molecules and can be adapted for N-(propanoic acid)-N-bis(m-PEG12) conjugates and its alternatives.[5][7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, identify functional groups, and assess the purity of the PEG linker.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the specific linker.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the PEG backbone and the terminal functional groups.

    • Analyze the chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra to confirm the connectivity of the atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the PEG linker.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water or methanol/water, often with a small amount of formic acid to promote ionization.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

    • For PEGylated compounds, the use of a charge-stripping agent like triethylamine (B128534) (TEA) added post-column can simplify the spectrum by reducing the number of charge states.[8]

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental formula.

    • In case of polydisperse samples, the mass spectrum will show a distribution of peaks separated by the mass of the repeating monomer unit (44.03 Da for ethylene (B1197577) glycol).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.

  • FTIR Acquisition:

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C-O-C, C=O, O-H, N-H, N₃, C≡C-H).

    • The presence and position of these bands provide qualitative information about the molecular structure.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationship for comparing PEG linkers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation synthesis Synthesis of PEG Linker purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_confirmation ftir->structure_confirmation

Experimental workflow for spectroscopic analysis.

logical_comparison cluster_target Target Molecule cluster_alternatives Alternative Linkers cluster_properties Spectroscopic & Physicochemical Properties target N-(propanoic acid)-N-bis(m-PEG12) nmr_features NMR (Chemical Shifts, Integration) target->nmr_features ms_data MS (Molecular Weight, Fragmentation) target->ms_data ftir_peaks FTIR (Characteristic Peaks) target->ftir_peaks solubility Solubility & Polarity target->solubility alt1 Amine-PEG-COOH alt1->nmr_features alt1->ms_data alt1->ftir_peaks alt1->solubility alt2 Azide-PEG-Alkyne alt2->nmr_features alt2->ms_data alt2->ftir_peaks alt2->solubility alt3 Other Trifunctional PEGs alt3->nmr_features alt3->ms_data alt3->ftir_peaks alt3->solubility

Comparison of spectroscopic and physicochemical properties.

References

Assessing the Purity of Synthesized N-(propanoic acid)-N-bis(m-PEG12): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized linkers is a critical parameter in the development of Proteolysis Targeting Chimeras (PROTACs), as impurities can significantly impact the efficacy, safety, and reproducibility of these novel therapeutics. This guide provides a comparative assessment of the purity of N-(propanoic acid)-N-bis(m-PEG12), a commonly used polyethylene (B3416737) glycol (PEG)-based linker, against other classes of PROTAC linkers. The information presented is supported by representative experimental data and detailed analytical protocols to aid researchers in making informed decisions for their drug discovery programs.

Comparison of PROTAC Linker Purity

The purity of PROTAC linkers is typically expected to be high, often exceeding 95%, to ensure the quality and consistency of the final PROTAC molecule. The following table summarizes representative purity data for N-(propanoic acid)-N-bis(m-PEG12) and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC), a standard method for purity assessment.

Linker TypeSpecific ExampleTypical Purity (%) by HPLCCommon Impurities
PEG Linker N-(propanoic acid)-N-bis(m-PEG12) > 98% Incomplete synthesis products (e.g., mono-PEGylated species), residual starting materials, and reagents.
Alkyl Linker Alkane chain with terminal functional groups> 97%Isomers, byproducts from functional group transformations.
Rigid Linker Piperazine or Phenyl-based linkers> 95%Stereoisomers, products of side reactions during ring formation or functionalization.
Clickable Linker Azide or Alkyne-functionalized linkers> 98%Unreacted starting materials, catalyst residues.

Experimental Protocols for Purity Assessment

Accurate determination of linker purity relies on robust analytical methodologies. Detailed below are standard protocols for the key techniques used in the characterization of PROTAC linkers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the main component from any impurities.

Protocol:

  • System: A standard HPLC system equipped with a UV detector is typically used. For non-UV active compounds like some PEG linkers, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is employed.[1][2]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient Program: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 20-30 minutes to elute compounds with varying polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is set at a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm if aromatic rings are present). For compounds lacking a chromophore, ELSD or CAD provides universal detection.

  • Sample Preparation: Dissolve a small amount of the synthesized linker in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized linker and can also be used for a quantitative purity assessment (qNMR).

Protocol:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the linker in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone) for quantitative analysis.

  • Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Verify the presence of characteristic peaks and their splitting patterns, which correspond to the expected chemical structure of the linker.

    • Purity Assessment: Integrate the area of a characteristic peak of the linker and compare it to the integral of the known amount of the internal standard. This allows for the calculation of the absolute purity of the sample. The absence of significant unassignable peaks is also an indicator of high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal technique for identifying and characterizing impurities.

Protocol:

  • LC System: An HPLC or UPLC system is coupled to a mass spectrometer. The LC conditions are similar to those described in the HPLC protocol.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for ionizing the analytes. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Ionization Mode: Positive or negative ion mode is selected based on the chemical nature of the linker and its expected ionization behavior.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of the synthesized linker. The m/z values of minor peaks can be used to deduce the molecular formulas and potential structures of impurities, aiding in the understanding of side reactions and the optimization of the synthesis process.

Visualizing the Purity Assessment Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the logical steps involved in the comprehensive purity assessment of a synthesized PROTAC linker.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity & Structural Analysis cluster_results Results & Decision Synthesized_Linker Synthesized N-(propanoic acid)- N-bis(m-PEG12) HPLC HPLC Analysis (Purity Assessment) Synthesized_Linker->HPLC NMR NMR Spectroscopy (Structural Confirmation & Purity) Synthesized_Linker->NMR LCMS LC-MS Analysis (Impurity Identification) Synthesized_Linker->LCMS Purity_Data Quantitative Purity Data HPLC->Purity_Data NMR->Purity_Data LCMS->Purity_Data Decision Purity > 95%? Purity_Data->Decision Purification Further Purification Decision->Purification No Proceed Proceed to PROTAC Synthesis Decision->Proceed Yes Purification->Synthesized_Linker Re-analysis

References

Safety Operating Guide

Safe Disposal of N-(propanoic acid)-N-bis(m-PEG12): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper disposal of N-(propanoic acid)-N-bis(m-PEG12), ensuring laboratory safety and environmental compliance.

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-(propanoic acid)-N-bis(m-PEG12) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this PEGylated compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the N-(propanoic acid)-N-bis(m-PEG12) product in use. While this compound is not classified as hazardous waste, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Spill Management:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, labeled container for chemical waste.

  • Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Protocol

The disposal of N-(propanoic acid)-N-bis(m-PEG12) should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Waste Segregation:

    • Do not mix N-(propanoic acid)-N-bis(m-PEG12) waste with incompatible materials. It is crucial to prevent accidental reactions.

    • Collect waste in a dedicated, clearly labeled container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable option.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "N-(propanoic acid)-N-bis(m-PEG12)".

    • Include the approximate concentration and quantity of the waste.

    • Indicate that the waste is "non-hazardous".

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Do not dispose of N-(propanoic acid)-N-bis(m-PEG12) down the drain or in regular solid waste. While some polyethylene glycols are biodegradable, it is best practice to avoid releasing laboratory chemicals into wastewater systems to prevent potential impacts on aquatic life and wastewater treatment processes.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅₃H₁₀₇NO₂₆Supplier Data
Molecular Weight1174.4 g/mol Supplier Data
AppearanceWhite to off-white solidSupplier Data
SolubilitySoluble in DMSO and DMFSupplier Data

Experimental Workflow for Disposal

The logical flow for the proper disposal of N-(propanoic acid)-N-bis(m-PEG12) is outlined below. This workflow ensures that all safety and regulatory steps are followed.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate N-(propanoic acid)-N-bis(m-PEG12) Waste B->C D Use a Dedicated and Compatible Waste Container C->D E Label Container with Chemical Name and 'Non-Hazardous' D->E F Store Sealed Container in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Disposal by Licensed Contractor G->H

Disposal Workflow for N-(propanoic acid)-N-bis(m-PEG12)

Essential Safety and Operational Guidance for Handling N-(propanoic acid)-N-bis(m-PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-(propanoic acid)-N-bis(m-PEG12), a key component in Proteolysis Targeting Chimera (PROTAC) research.

This document provides crucial safety and logistical information for the laboratory use of N-(propanoic acid)-N-bis(m-PEG12) (CAS No. 2353410-16-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling N-(propanoic acid)-N-bis(m-PEG12), a robust PPE protocol is your first line of defense against potential exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.

Safe Handling and Operational Protocols

Proper handling techniques are critical to minimize risk and ensure the stability of the compound. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Experimental Workflow:

The following diagram outlines the standard operating procedure for working with N-(propanoic acid)-N-bis(m-PEG12) from receipt to disposal.

Safe Handling Workflow for N-(propanoic acid)-N-bis(m-PEG12) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt & Verification Receipt & Verification Don PPE Don PPE Receipt & Verification->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing & Dissolving Weighing & Dissolving Prepare Workspace->Weighing & Dissolving Experimental Use Experimental Use Weighing & Dissolving->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe handling workflow diagram.

Storage and Disposal Plans

Correct storage is vital for maintaining the chemical's stability and efficacy. Similarly, proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Aspect Guideline Notes
Storage Store in a tightly sealed container in a cool, dry place.Refer to the Certificate of Analysis for specific temperature recommendations, as they may vary.
Disposal Dispose of as hazardous chemical waste.Do not dispose of in regular trash or down the drain. All contaminated materials (e.g., gloves, pipette tips) must also be treated as hazardous waste.[1]

Disposal Protocol:

  • Segregation : Collect all waste contaminated with N-(propanoic acid)-N-bis(m-PEG12) in a designated, clearly labeled, and sealed container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name.

  • Institutional Procedures : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed instructions.

By adhering to these safety protocols and operational plans, researchers can minimize risks and create a safe and efficient laboratory environment for the handling of N-(propanoic acid)-N-bis(m-PEG12).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.